molecular formula C14H20N2O2 B1519140 Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate CAS No. 889947-83-5

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Cat. No.: B1519140
CAS No.: 889947-83-5
M. Wt: 248.32 g/mol
InChI Key: JGVAQBPBZSYFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVAQBPBZSYFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653014
Record name Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-83-5
Record name Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a valuable intermediate in contemporary drug discovery and development. The document elucidates the primary synthetic strategies, with a detailed focus on a two-step approach involving nucleophilic aromatic substitution followed by reduction. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and considerations for process optimization. The methodologies described herein are supported by authoritative references from the scientific literature, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Significance of the N-Aryl Piperidine Moiety

The N-aryl piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system, as well as in oncology and infectious disease research. The specific orientation of the aromatic and piperidine rings, along with the substitution patterns on both, allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS No. 889947-83-5) serves as a key building block for the synthesis of more complex molecules, where the primary aromatic amine provides a versatile handle for further chemical elaboration.

Strategic Approaches to Synthesis

The construction of the C(aryl)-N(piperidine) bond is the cornerstone of synthesizing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. Several modern synthetic methodologies can be considered for this transformation, each with its own set of advantages and challenges.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful reaction directly couples an aryl halide or triflate with an amine.[1] In the context of our target molecule, this would involve the reaction of a 2-haloaniline derivative with ethyl piperidine-4-carboxylate. While often high-yielding and versatile, this method requires careful selection of the palladium catalyst, ligand, and base to achieve optimal results.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This approach relies on the reaction of an electron-deficient aromatic ring with a nucleophile. For the synthesis of our target, a highly activated aryl halide, such as a 2-fluoronitrobenzene, can react with ethyl piperidine-4-carboxylate. The subsequent reduction of the nitro group yields the desired aminophenyl product. This method is often cost-effective and scalable.

  • Reductive Amination: This strategy involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While a versatile method for C-N bond formation, its direct application to the synthesis of the title compound is less straightforward compared to the other two approaches.

This guide will focus on the SNAr approach followed by reduction, as it represents a robust and well-documented pathway.

Recommended Synthetic Pathway: A Two-Step Protocol

The most reliable and frequently cited method for the preparation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate proceeds through a two-step sequence:

  • Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution.

  • Step 2: Reduction of the Nitro Group to afford the target primary amine.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 2-Fluoronitrobenzene, Ethyl piperidine-4-carboxylate, Base Intermediate Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reducing Agent (e.g., H2, Pd/C) FinalProduct Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Step2->FinalProduct

Caption: Synthetic workflow for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Detailed Experimental Protocols

The following protocols are based on established procedures found in the scientific literature, particularly in patent WO2008082424A1, which details the synthesis of related compounds.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

This step involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoronitrobenzene by the secondary amine of ethyl piperidine-4-carboxylate. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Reaction Scheme:

Materials and Reagents:

ReagentCAS No.Molecular WeightMoles (Equivalents)
2-Fluoronitrobenzene1493-27-2141.101.0
Ethyl piperidine-4-carboxylate1126-09-6157.211.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Dimethylformamide (DMF)68-12-273.09-

Step-by-Step Protocol:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.05 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add 2-fluoronitrobenzene (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate as a solid.

Step 2: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

The final step is the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Scheme:

Materials and Reagents:

ReagentCAS No.Molecular WeightMoles (Equivalents)
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate-292.321.0
Palladium on Carbon (10% Pd/C)7440-05-3-catalytic
Ethanol or Methanol64-17-5/67-56-1--
Hydrogen (H₂) gas1333-74-02.02excess

Step-by-Step Protocol:

  • Dissolve Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylateC₁₄H₁₈N₂O₄292.3285-95%Yellow solid
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylateC₁₄H₂₀N₂O₂248.32>90%Off-white solid

Characterization Data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate:

  • 1H NMR: The spectrum should show characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring, the piperidine ring protons, and the ethyl ester group. The broad singlet for the -NH₂ protons will also be present.

  • 13C NMR: The spectrum will display the expected number of carbon signals corresponding to the aromatic, piperidine, and ethyl ester carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (the nitrogen of ethyl piperidine-4-carboxylate) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group in the ortho position is crucial for stabilizing the negative charge of this intermediate. In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants 2-Fluoronitrobenzene + Ethyl piperidine-4-carboxylate TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Nucleophilic Attack TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate + F⁻ TS2->Product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Catalytic Hydrogenation

The reduction of the nitro group on a palladium catalyst involves the chemisorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed and desorbed from the catalyst surface.

Safety Considerations

  • 2-Fluoronitrobenzene: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): is a potential teratogen and should be handled with care.

  • Palladium on Carbon: is flammable, especially when dry and in the presence of organic solvents. It should be handled with caution, and the filtration should be performed carefully to avoid ignition.

  • Hydrogen Gas: is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Conclusion

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a well-established process that is crucial for the development of new pharmaceutical agents. The two-step approach involving nucleophilic aromatic substitution followed by nitro group reduction offers a reliable and scalable route to this important intermediate. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently produce this valuable building block for their drug discovery programs.

References

  • Buchwald, S. L.; Hartwig, J. F. Buchwald-Hartwig amination. Wikipedia. [Link]

  • WO2008082424A1. Preparation of amino-substituted N-aryl piperidines as intermediates for preparing pharmaceutical agents.

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. It incorporates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the 2-aminophenyl (ortho-aniline) moiety, a versatile precursor for a wide range of heterocyclic systems.[1][2] This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with experimental considerations, its expected spectroscopic signature, and its potential applications as a strategic building block in drug discovery. The insights presented herein are synthesized for the practicing scientist to facilitate its use in the laboratory.

Molecular and Physicochemical Profile

Chemical Structure

The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a 2-aminophenyl group and at position 4 with an ethyl carboxylate group.

Caption: Chemical structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Core Identifiers and Properties

This data provides a snapshot of the molecule's key identifiers and computed physicochemical properties, which are crucial for experimental design, including reaction setup and chromatographic purification.

PropertyValueSource
CAS Number 889947-83-5[3]
Molecular Formula C₁₄H₂₀N₂O₂[3][4]
Molecular Weight 248.32 g/mol [3][4]
Topological Polar Surface Area (TPSA) 55.6 Ų[4]
XLogP3 (Lipophilicity) ~2.1 - 2.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 4[4]

Synthesis and Purification

While a specific documented synthesis for this exact molecule is not widely published, a reliable synthetic route can be designed based on established chemical principles, such as nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination, followed by nitro group reduction.

Proposed Synthetic Workflow

The proposed synthesis involves two key steps: (1) Coupling of the piperidine core with a protected aniline precursor, and (2) Deprotection/reduction to reveal the primary amine.

G Figure 2: Proposed Synthetic Workflow cluster_step1 Step 1: SₙAr Coupling cluster_step2 Step 2: Nitro Reduction A Ethyl piperidine-4-carboxylate C Intermediate: Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate A->C K₂CO₃, DMSO Heat B 1-Fluoro-2-nitrobenzene B->C K₂CO₃, DMSO Heat D Final Product: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate C->D H₂, Pd/C Ethanol

Caption: A plausible two-step synthesis for the target compound.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group. A non-nucleophilic base is used to deprotonate the piperidine nitrogen in situ, and a polar aprotic solvent like DMSO is ideal for accelerating SₙAr reactions.

  • Procedure:

    • To a solution of Ethyl piperidine-4-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material), add 1-fluoro-2-nitrobenzene (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.[5] Palladium on carbon (Pd/C) is a standard and robust catalyst for this transformation, and ethanol is a suitable solvent.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

    • Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the Celite® pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude final product.

Purification Methodology
  • Technique: Flash column chromatography is the recommended method for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%) is a good starting point. The polarity should be optimized based on TLC analysis. The primary amine may streak on silica; adding a small amount of triethylamine (~0.5%) to the mobile phase can mitigate this issue by neutralizing acidic sites on the silica.

Spectroscopic Characterization (Expected)

No experimental spectra are publicly available for this compound. The following data is predicted based on its structure and analysis of similar compounds.[6][7]

Technique Expected Observations
¹H NMR ~7.0-6.6 ppm: Multiplets, 4H (aromatic protons). ~4.1 ppm: Quartet, 2H (-O-CH₂ -CH₃). ~3.5-2.8 ppm: Multiplets, 5H (piperidine protons at C2, C6, and C4). ~4.5-3.5 ppm: Broad singlet, 2H (-NH₂ ). ~2.0-1.7 ppm: Multiplets, 4H (piperidine protons at C3, C5). ~1.2 ppm: Triplet, 3H (-O-CH₂-CH₃ ).
¹³C NMR ~175 ppm: Ester Carbonyl (C=O). ~145-115 ppm: 6 peaks (aromatic carbons). ~60 ppm: Methylene of ethyl ester (-O-C H₂-CH₃). ~50-40 ppm: Piperidine carbons (C2, C6, C4). ~30-25 ppm: Piperidine carbons (C3, C5). ~14 ppm: Methyl of ethyl ester (-O-CH₂-C H₃).
IR (cm⁻¹) 3450-3300: Two bands (N-H stretch, primary amine). 3100-3000: C-H stretch (aromatic). 2950-2850: C-H stretch (aliphatic). ~1730: C=O stretch (ester). 1620-1580: N-H bend and C=C stretch (aromatic). ~1250: C-N stretch (aryl-amine) and C-O stretch (ester).
Mass Spec (EI) m/z 248: Molecular ion (M⁺). Fragments: Loss of ethoxy (-OC₂H₅), loss of ethyl carboxylate (-COOC₂H₅), and other fragments characteristic of piperidine ring cleavage.

Chemical Reactivity and Applications

Reactivity Profile

The molecule possesses three primary sites for chemical modification, making it a highly versatile scaffold.

G Figure 3: Key Reactivity Sites cluster_reactions main Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate A Acylation / Sulfonylation main->A Aromatic Amine B Diazotization (Sandmeyer Rxn) main->B Aromatic Amine C Pictet-Spengler Reaction main->C Aromatic Amine D Ester Hydrolysis (to Acid) main->D Ester E Amidation D->E

Caption: Potential derivatizations of the title compound.

  • Aromatic Amine: The primary amine is nucleophilic and can undergo standard reactions such as acylation, sulfonylation, reductive amination, and diazotization to install a wide variety of functional groups.

  • Ring Formation: Its position ortho to the piperidine nitrogen makes it an ideal precursor for forming fused heterocyclic systems, such as benzodiazepines or quinazolines, through condensation reactions with appropriate bis-electrophiles.

  • Ethyl Ester: The ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (using standard coupling reagents like EDC/HOBt or HATU) or undergo other carboxylic acid-specific transformations.

Applications in Medicinal Chemistry

The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs.[1][2] This compound serves as an advanced intermediate for creating libraries of novel molecules for screening. By modifying the three reactive sites, chemists can systematically explore the chemical space around this core structure to develop potent and selective agents for various biological targets. For instance, related aminopiperidine structures have been used in the synthesis of MCHr1 antagonists for potential obesity treatment and σ1 receptor ligands for neurological disorders.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on data for structurally related aminopiperidines and aromatic amines.[9][10][11][12]

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[10][11] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a valuable and versatile building block for chemical synthesis. Its combination of a piperidine core and a reactive ortho-substituted aniline moiety provides multiple handles for diversification. The predictable reactivity, coupled with a straightforward synthetic approach, makes it an attractive starting material for constructing complex molecular architectures aimed at discovering new therapeutic agents.

References

  • Vertex AI Search Result, citing product information for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZgPdElI6crvTW88i_Zwzq1PA7IES05SG1ATre6SWXrouMcH7r9axsSdEdn6A6gHzbkzF8SaNip88H8sVYkdiGZY8lwiDOOPpQmT_e1DFueMS9dgMbXPJrZ3TT4XZA6zHKrCQ5K51pDOgiLKqZ2anDwwb0s5RPA6PvA1Uulke_OTpqt1mk6Gfa8speiNZxqUG-CKT0S8E5rC1SpVRZArEHenWri_ZFXUSvE8_Akuw6ZWRc]
  • Fisher Scientific Company. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjza-IYQbf2HDHLb0jQfEtD6WpyTbLAE7seKonBmjFE4pYFW2BkgG3G_Li-TMSSufVItpAzs0YmktfpI9ghvBsZwPt_f7bkRcgvj2uCz0VY37TaGIEvnvdDPUwy4WAIRZAlCP-uMjLLY1GaTUIp38u6aZ4ceWsx2qntqgRfcdojnBZaNlHU1QfkGYy5GuTxVnEYGP-GM9pvjHpTL6NejjmXnwqI-FbCSrqBucd83--uVMGZFwBvENiOK-WKTKpkAb7ZlAheCYFb1DQxUWJV7L9SoeWFFK]
  • Angene Chemical. (2025, April 5). Safety Data Sheet: 1-(4-Aminophenyl)piperidine-3-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65WPY6uWoP2o5ekyNUdOAf5A1AUsA4TGuBYtSOqXOAapssUzP7v9aqu5HG_FSD-QkxG87uRVYdw3Ng-pzT4cKwwKlKJF3EmnEy37G5g8tVIvNTBejGTSzF2hw_VTSyLwIhbIDwMpnQ90=]
  • TCI Chemicals. (2025, April 3). Safety Data Sheet: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eqVqm2OV2KfI7HTyL8XxOqCSMc4W_I4VBnyT20Eq8Kb91mfdz0bjy-82Y9sNibJ6maTHAR7zlVqub9xdrr0SmDXWb9um9Mi8hyXZxeXRWwYVdmS0pw_En5ybrw6j--em3Quidw5lJraOjYBfFRb8Iw==]
  • Biosynth. (2019, October 17). Safety Data Sheet: Ethyl Isonipecotate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnTTyCNw7ptiIPJSeaqoIqTz0GyAfWS2t5bFb6Mb6uNeXbmwnvHPfp9S4PJ5odFmaARXOQulGPWn9fU0ZP3WyxCY8wcK-FEa_LsMrsRQo6lVD1SHKBrDLKP4zYMKDRGgpm5Rzdopg-IXWW0Cdipi49qPKXr-HWRw==]
  • Echemi. 1-(2-AMINO-PHENYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZuFqQWeWWd4t_JqR6dWC4E0jyJWcBJp_E-nYpfsM6HmGDLdOpER4wg4HMs4uHtgj8dv38jp-uNH5J9rGBBckIRFAgbQ9GGhcnAmHgBoWngtnLIsIdaLW_dyFv7xwTdeyK-PcaZRqKh8uZa1kKQ94TrXO-oiKGsNRwg2ZLF9gynn9NXKU7hOpwbJADl_OUdwd7LBWmEVG08_XMGV_ozWXIuJhlAv0JK8=]
  • PrepChem.com. Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7FQAtJu48gE3VbeOVxTekk5ioVv_gkcGazbs081e1b8BGhWyqWLCOJP8_2KNz5VinJKaW0PTMdSm2tY3dGj2fWyGn76HVZePDQIpdByyRLqMsjbHi-PraGznX8b4VBXldCm01I6nJ0nW1swPGM5aBa7v-dB4H_kwZ_vNPPNs=]
  • Blackburn, C., et al. (2006). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. Bioorganic & medicinal chemistry letters, 16(10), 2621-2627. (Referenced via Sigma-Aldrich product page for a related compound). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcmttblTfolboCfSqncGJ96YwxkKqXKoJ2Cr970UWPjPph3ulfWNQMLrqE_oWiuoMBueF2SmxLysBcXOxXLyReDkC_tAaxpOCJ86fvJMgimyTUz9Vf4Ty4MlCty2mQNJBWRLd6vjXsiDqxhf2YvNsvo0uWrA==]
  • Schepmann, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2649. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWikw9GapYDsHJ3buioWi-WI_M-zuXg_Jnre5CQft-czeqxCwNVimvt480mng2MkgkpcWOCbAtQEgwmI35sgcrECIA9noxG0l-uwoR7PuExNage29N3epBF1McHXHlFZx0S302QS2zwuWeeL8=]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. (General principle referenced via review articles). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWgPXByD6XzT1E6Ut6nXQUSnPKuL_5bj2uLmQv6mtc76SxLoSQQDqFD-xMFuTDoIsjGYONhuhboIXPaAqXIKuVBwLYsAkm9Mc_GhUsBdW0vJ3jvRrJzUt9S5OKweTC84zy8o=]
  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRiO8D0FEJ7ciVSxnNxvfD6QEPWwj2O0t3Cu9M3d2EyUcnQAuQJCv7g9mFQGd3O-c-nr9Qrt13g8Ul1ApCTfP2UULm38NiwKh9ALHLHNc1s4VT-qEarCf4vTOJitOblSIaRAhk-21P_yObIIY=]
  • University of Calgary. Spectra Problem #7 Solution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1QRBHqQ0unrfiO6rhYyeTAW7M7iTG2BlJJ4ifrC-nFcokKxm4LeKqllezFfN8X_FUBS_43zucw558zD7smNli_W0XodZDXW5eKs65yD4Wo1DT5UhgcvgkKhyN2gzek40R2DQZ1KBNp8RQkowvV2dpSvLcOgif-kTyeFpT6kMJ5iuiFKiZ]
  • ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipLuVJHPaKa3yMGlUM4bph3Ky2hM0DreYZl_EZFaeP05mUOo9CzzhvVnqUajEKJBpPTwV-WvXoPhyiVErjmIME7DlFIvo7Vh5sRZPtFVrMw1KG6RD2_dmAnqCzFL0JshWrDHhM3Vn8n8kMErPSaN1g0CKruFf]
  • SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXJD07pR23ngdNobjlmhEyxA_fskMmBn68mSzcQzqEWIiP-fUSLvDW86XHY72RBDnoTsF3hCbRuryxRv3TsTxSSv2scUD2UhdvAOHpgSzfrpksHRHOwN4JCcrdBKrxxDRSL2Yenu_a]
  • IJNRD. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiG0RgLEwa0Iu-fzgYBfOpDeTY9nJqdN5hZTcFaSHZvTxNMQwPS6OYf5kUsFP2nb-swFlPzNDJxU8sFjyaiTytXGDFs9wp5LK0kPM30Cmz04bEgfyoyfVQ8hHp0r5kjR6wKakYTu2JDg==]

Sources

An In-depth Technical Guide to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS Number 889947-83-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly strategic derivative: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The presence of a nucleophilic aniline moiety ortho to the piperidine nitrogen, combined with a versatile ethyl ester, makes this compound a highly valuable starting material for the synthesis of complex heterocyclic systems, particularly those targeting kinases and central nervous system receptors. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and strategic applications of this important chemical intermediate.

Core Molecular Attributes

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a bifunctional organic molecule featuring a tertiary amine integrated into a piperidine ring, which is itself substituted with an ethyl carboxylate and an o-aminophenyl group.

PropertyValueSource
CAS Number 889947-83-5[3][4]
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [3]
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N[3]
Appearance (Predicted) Off-white to yellow solid or viscous oilN/A

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is not widely detailed in standard literature, reflecting its role as a specialized intermediate. However, based on established organometallic and heterocyclic chemistry principles, two primary, robust synthetic routes can be proposed. The choice between them hinges on the availability of starting materials, cost, and scalability considerations.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

This approach is arguably the most direct and elegant, leveraging the power of modern cross-coupling chemistry to form the key C-N bond between the aromatic ring and the piperidine nitrogen.[5][6][7]

Caption: Buchwald-Hartwig amination workflow.

  • Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., cesium carbonate, 1.5 equivalents), 2-bromoaniline (1.0 equivalent), and ethyl piperidine-4-carboxylate (1.2 equivalents).

  • Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or Buchwald's biaryl phosphines stabilize the palladium(0) active species and facilitate both the oxidative addition to the aryl halide and the final reductive elimination step.[5][6]

  • Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the piperidine nitrogen in situ, forming the active nucleophile without competing in side reactions.

  • Why ortho-Bromoaniline? While 2-chloroaniline is cheaper, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, often leading to milder reaction conditions and higher yields.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach is a reliable alternative, particularly for large-scale synthesis where palladium catalysts might be cost-prohibitive.[8][9]

SNAr_and_Reduction A Ethyl piperidine-4-carboxylate + 2-Fluoronitrobenzene B Intermediate: Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate A->B Step 1: SNAr (K₂CO₃, DMF, Heat) C Final Product: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate B->C Step 2: Reduction (H₂, Pd/C or SnCl₂)

Caption: Two-step SNAr and reduction workflow.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

  • Setup: In a round-bottom flask, combine ethyl piperidine-4-carboxylate (1.0 eq), 2-fluoronitrobenzene (1.05 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir until TLC indicates complete consumption of the starting materials.[8]

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The intermediate is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 2: Reduction to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

  • Catalytic Hydrogenation: Dissolve the nitro-intermediate from Step 1 in ethanol or methanol. Carefully add 10% palladium on carbon (5-10 mol%).[8][10]

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.[8][10]

  • Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the final product.[8]

  • SNAr Rationale: The SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen. Fluorine is an excellent leaving group for this reaction.[9]

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. An alternative for smaller scales is using a stoichiometric reductant like tin(II) chloride (SnCl₂) in an acidic medium.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), complex multiplets for the piperidine ring protons (typically in the 1.5-3.5 ppm range), and distinct signals for the aromatic protons of the 2-aminophenyl group (in the 6.5-7.5 ppm region). The -NH₂ protons would likely appear as a broad singlet.

  • ¹³C NMR: Expected signals would include the ester carbonyl (~175 ppm), aromatic carbons (115-150 ppm), the ethyl group carbons (~60 and ~14 ppm), and the piperidine ring carbons (typically in the 25-55 ppm range).

Reference Spectra: Spectral data for the precursor, ethyl piperidine-4-carboxylate, is widely available for comparison.[11][12]

Mass Spectrometry (MS)

An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 248. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and fragmentation of the piperidine ring. Electrospray Ionization (ESI) would show a prominent [M+H]⁺ ion at m/z = 249.

Reference Spectra: The NIST WebBook provides the mass spectrum for the precursor, ethyl piperidine-4-carboxylate, which shows a molecular ion at m/z=157.[13]

Infrared (IR) Spectroscopy

The IR spectrum should display several key features:

  • N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorbance around 1730 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C Stretching: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

Applications in Drug Discovery and Development

The true value of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate lies in its utility as a versatile building block for constructing more complex, biologically active molecules. The ortho-disposed aniline and piperidine nitrogen atoms are perfectly positioned for cyclization reactions to form fused heterocyclic systems.

Synthesis of Kinase Inhibitors

A primary application of this scaffold is in the synthesis of kinase inhibitors.[14][15] The aminophenylpiperidine core can be elaborated into structures that mimic the hinge-binding motifs of ATP, a common strategy in kinase inhibitor design. For example, reaction with a suitable pyrimidine derivative can lead to potent inhibitors of kinases like Akt (Protein Kinase B), which are crucial targets in oncology.[14]

Kinase_Inhibitor_Synthesis A Ethyl 1-(2-aminophenyl) piperidine-4-carboxylate C Cyclization/ Condensation A->C B Heterocyclic Electrophile (e.g., Chloropyrimidine) B->C D Fused Tricyclic Kinase Inhibitor Core C->D

Caption: General workflow for kinase inhibitor synthesis.

Precursor for Novel CNS Agents

The piperidine moiety is a common feature in drugs targeting the central nervous system. The structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can serve as a starting point for novel antipsychotics, antidepressants, or anxiolytics. The aniline group provides a handle for introducing pharmacophoric elements, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and target engagement. For instance, related structures have been investigated as σ1 receptor ligands, which are implicated in a variety of neurological conditions.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its functional groups and structurally related compounds like ethyl 4-aminopiperidine-1-carboxylate.

  • Hazard Classification (Predicted):

    • Skin Irritant (Category 2)

    • Serious Eye Irritant (Category 2)

    • Acute Toxicity, Oral (Potential)

  • Personal Protective Equipment (PPE):

    • Eyes/Face: Wear chemical safety goggles or a face shield.

    • Skin: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory: Use in a well-ventilated fume hood. If handling large quantities or if aerosolization is possible, a respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination or SNAr/reduction pathways, provides access to a scaffold primed for elaboration into complex, high-value molecules. Its inherent structural features make it an ideal starting point for developing novel therapeutics, particularly in the competitive fields of oncology and neuroscience. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile intermediate in their drug discovery programs.

References

  • Royal Society of Chemistry. (2019). Supporting Information for "An efficient one pot multi-component synthesis, antimicrobial and molecular docking of novel 2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydro-quinoline derivatives". RSC Advances. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Chemistry. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available at: [Link]

  • Van der Pijl, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC - PubMed Central. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 58859-4-6 | Product Name : Ethyl 4-aminopiperidine-1-carboxylate. Available at: [Link]

  • Chemsrc. (n.d.). Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[13C NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]

  • NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Structural Analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a molecule of significant interest in medicinal chemistry, embodying a structural scaffold with potential applications in drug discovery. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. In the absence of a publicly available crystal structure, this document further outlines a detailed protocol for crystallization and subsequent single-crystal X-ray diffraction analysis. Additionally, it discusses the anticipated structural features and intermolecular interactions based on analogous compounds, offering valuable insights for researchers working with this and related molecular entities.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of an N-aryl substituent, specifically a 2-aminophenyl group, coupled with a 4-carboxylate ester, yields a molecule with diverse potential for further chemical modification and as a core fragment in the development of novel therapeutics. Understanding the precise three-dimensional structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. While an experimentally determined crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Purification

A plausible and efficient synthetic route to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate involves the N-arylation of ethyl piperidine-4-carboxylate. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Protocol

Reaction: Buchwald-Hartwig N-arylation of ethyl piperidine-4-carboxylate with 2-bromoaniline.

Reagents and Materials:

  • Ethyl piperidine-4-carboxylate[2][3]

  • 2-bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add ethyl piperidine-4-carboxylate (1.0 equivalent) and 2-bromoaniline (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100-110 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Visualization of the Synthetic Workflow

Synthetic Workflow start Setup Schlenk Flask (Inert Atmosphere) reagents Add Pd(OAc)2, XPhos, NaOtBu, Reactants start->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat and Stir (100-110 °C) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, Wash, and Dry monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product Crystallography Workflow crystal Mount Single Crystal on Diffractometer data_collection X-ray Data Collection crystal->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation cif Generate Crystallographic Information File (CIF) validation->cif

Sources

A Technical Guide to the Solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical process design. It dictates formulation strategies, bioavailability, and the feasibility of purification and reaction conditions. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (MW: 248.32 g/mol , Formula: C₁₄H₂₀N₂O₂)[1]. As a molecule possessing both polar and non-polar characteristics, its solubility behavior is nuanced. This document moves beyond a simple data sheet to provide researchers, chemists, and formulation scientists with the theoretical framework, predictive analysis, and robust experimental protocols necessary to accurately characterize the solubility of this compound and similar molecular scaffolds in a range of organic solvents.

Introduction: The Critical Role of Solubility

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a heterocyclic compound featuring an aromatic amine, a piperidine ring, and an ethyl ester. Such scaffolds are prevalent in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a physical data point; it is a critical attribute that influences every stage of the development pipeline. Poor solubility can lead to challenging formulations, low bioavailability, and difficulties in purification. Understanding and quantifying solubility in various organic solvents is therefore essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., recrystallization).

  • Formulation Development: Designing effective drug delivery systems, from simple solutions for preclinical studies to complex formulations for final dosage forms.

  • Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC, LC-MS, and NMR.

  • Preclinical Studies: Ensuring complete dissolution in vehicle solutions for accurate dosing in toxicology and pharmacology models.

This guide provides the scientific rationale and actionable protocols to empower researchers to make informed decisions based on a thorough understanding of the solubility of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Physicochemical Analysis and Solubility Prediction

A molecule's structure dictates its properties and interactions. By dissecting the structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, we can predict its general solubility behavior based on the fundamental principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[2][3]

  • Polar Moieties:

    • Primary Aromatic Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity. It can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The basic nature of the amine also allows for salt formation in acidic media, which can dramatically increase aqueous solubility.

    • Ethyl Ester (-COOEt): The carbonyl oxygen and ether oxygen are hydrogen bond acceptors. This group contributes moderate polarity.

  • Non-Polar Moieties:

    • Phenyl Ring: The aromatic ring is hydrophobic and engages in non-polar van der Waals interactions.

    • Piperidine Ring & Ethyl Chain: These saturated hydrocarbon portions are non-polar and contribute to the molecule's lipophilicity.

Overall Polarity Assessment: The molecule possesses a balance of polar functional groups and a non-polar hydrocarbon skeleton.[4] This amphiphilic nature suggests it will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and may also not be freely soluble in highly polar solvents like water without pH modification. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific hydrogen-bonding capabilities.

The Theoretical Framework of Dissolution

Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For a solute to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[4] The key intermolecular forces at play are:

  • Hydrogen Bonding: The strongest of the intermolecular forces, crucial for dissolving polar compounds with -OH or -NH groups.[3]

  • Dipole-Dipole Interactions: Occur between polar molecules. Solvents with a high dielectric constant can effectively solvate polar solutes.[3]

  • London Dispersion Forces: Weakest forces, present in all molecules, but are the primary forces of attraction for non-polar compounds.[3]

The principle "like dissolves like" is a practical summary of these interactions: polar solvents effectively dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is through direct experimentation. The equilibrium (or thermodynamic) solubility is defined as the maximum concentration of a compound in a particular solvent at a given temperature and pressure when the system is at equilibrium. The shake-flask method is the gold-standard technique for this determination.[6]

Logical Workflow for Solubility Determination

The following diagram outlines the logical flow for systematically determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid (e.g., 5-10 mg) prep2 Add precise volume of solvent (e.g., 1 mL) to vial prep1->prep2 equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant T (e.g., 25°C, 24-48h) equil1->equil2 equil3 Allow solids to settle equil2->equil3 analysis1 Centrifuge to pellet undissolved solid equil3->analysis1 analysis2 Collect supernatant (saturated solution) analysis1->analysis2 analysis3 Dilute aliquot with mobile phase / suitable solvent analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC, UV-Vis) analysis3->analysis4 result1 Calculate Solubility (mg/mL or mol/L) analysis4->result1

Sources

An Investigative Guide to the Pharmacological Profile of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a novel synthetic compound with a piperidine core, a structure renowned for its presence in a wide array of pharmacologically active agents. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its structural characteristics suggest potential interactions with key physiological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacological profile of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. We will delve into its structural analysis, propose a primary hypothesis for its mechanism of action based on analogous compounds, and outline a detailed, multi-tiered experimental plan to rigorously test this hypothesis. This document serves as a roadmap for uncovering the therapeutic potential of this promising molecule.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the backbone of numerous approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and analgesic effects.[3][4][5]

The subject of this guide, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, is a synthetic molecule featuring this privileged scaffold. A thorough understanding of its mechanism of action is paramount for any future drug development efforts. This guide will provide the scientific rationale and detailed experimental protocols necessary to systematically unravel its pharmacological properties.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate reveals key features that inform our primary hypothesis. The molecule consists of a central piperidine ring substituted at the 1-position with a 2-aminophenyl group and at the 4-position with an ethyl carboxylate group.

A critical observation is the structural similarity to known opioid analgesics, particularly the phenylpiperidine class. For instance, Anileridine, a known opioid agonist, is ethyl 1-[2-(p-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate.[6][7] While there are distinct differences, the shared piperidine core and the presence of an aminophenyl group suggest that Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate may interact with opioid receptors.

Primary Hypothesis: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate acts as a modulator of opioid receptors.

This hypothesis will form the basis of our investigative approach. We will aim to determine if the compound binds to opioid receptors and, if so, whether it acts as an agonist, antagonist, or allosteric modulator.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a three-phased experimental plan to systematically investigate the mechanism of action of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Phase 1: In Vitro Receptor Binding Affinity

The initial step is to determine if the compound directly interacts with opioid receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate for mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69593 (for κ).

    • Non-specific binding control: Naloxone.

    • Test compound: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, test compound, or naloxone.

    • Incubate at a specified temperature and duration to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinity Data

Receptor SubtypeRadioligandPredicted Ki (nM) of Test Compound
Mu (µ)[³H]DAMGOTo be determined
Delta (δ)[³H]DPDPETo be determined
Kappa (κ)[³H]U-69593To be determined

Phase 2: In Vitro Functional Activity

If binding is confirmed, the next step is to assess the functional consequence of this interaction. We will determine if the compound acts as an agonist, antagonist, or has no effect on receptor signaling. A common downstream signaling event for opioid receptors is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

  • Objective: To determine the effect of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate on forskolin-stimulated cAMP accumulation in cells expressing opioid receptors.

  • Materials:

    • Cells stably expressing the opioid receptor subtype of interest.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • Reference agonist (e.g., DAMGO for µ-opioid receptor).

    • Reference antagonist (e.g., Naloxone).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture the cells to an appropriate density.

    • Pre-incubate the cells with the test compound or reference compounds.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • For antagonist testing, co-incubate the test compound with a known agonist.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram: Proposed Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (e.g., Test Compound) Agonist->Opioid_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Activates

Caption: Proposed agonist-induced signaling cascade for the test compound at an opioid receptor.

Phase 3: In Vivo Pharmacological Effects

Positive in vitro results would warrant investigation into the in vivo effects of the compound. Given the hypothesis of opioid receptor modulation, initial in vivo studies would focus on assessing analgesic properties.

Experimental Protocol: Hot Plate Test for Analgesia

  • Objective: To evaluate the analgesic effect of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in a rodent model of thermal pain.

  • Materials:

    • Male or female mice or rats.

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • Test compound.

    • Vehicle control (e.g., saline).

    • Positive control (e.g., morphine).

  • Procedure:

    • Acclimate the animals to the testing room and apparatus.

    • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral).

    • At predetermined time points after administration, place the animal on the hot plate.

    • Record the latency to a pain response (e.g., licking a paw, jumping).

    • A cut-off time is used to prevent tissue damage.

    • Calculate the maximum possible effect (%MPE) to quantify the analgesic response.

Diagram: Experimental Workflow for In Vivo Analgesia Testing

G Animal_Acclimation Animal Acclimation Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Animal_Acclimation->Grouping Dosing Compound Administration Grouping->Dosing Testing Hot Plate Test at Multiple Time Points Dosing->Testing Data_Collection Record Latency to Pain Response Testing->Data_Collection Analysis Calculate %MPE and Perform Statistical Analysis Data_Collection->Analysis Results Results Analysis->Results

Caption: A streamlined workflow for assessing the analgesic potential of the test compound.

Secondary Investigations and Future Directions

While the primary hypothesis focuses on opioid receptors, the broad pharmacological landscape of piperidine derivatives suggests other potential targets.[1][2] For example, some piperidine-containing molecules have shown affinity for sigma (σ) receptors.[8] Therefore, if the opioid receptor hypothesis is not confirmed, or to build a more comprehensive profile, secondary screening against a panel of receptors, including sigma receptors, would be a logical next step.

Further studies could also explore the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a more extensive safety and toxicity profile.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents a molecule of interest within the pharmacologically significant class of piperidine derivatives. This guide has outlined a systematic and scientifically rigorous approach to elucidate its mechanism of action, starting from in vitro receptor binding and functional assays to in vivo assessment of its physiological effects. The proposed experimental framework, grounded in the structural similarities to known opioid modulators, provides a clear path for researchers to unlock the therapeutic potential of this compound. The successful execution of these studies will be instrumental in determining its future as a potential drug candidate.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-661. [Link]

  • World Health Organization. (n.d.). 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester. [Link]

  • Wikipedia. (n.d.). Controlled Drugs and Substances Act. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Rathod, D. M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6612. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]

  • PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

Sources

"biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a synthetic compound with significant potential in medicinal chemistry. We will delve into its mechanism of action, the experimental protocols used to evaluate its efficacy, and its potential therapeutic applications.

Introduction

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a molecule of interest in the development of novel therapeutics, particularly in the realm of neuropsychopharmacology. Its chemical architecture, featuring a piperidine core linked to an aminophenyl group, serves as a versatile scaffold for designing compounds with specific biological targets. The ethyl carboxylate moiety offers a site for chemical modification to optimize the compound's pharmacokinetic and pharmacodynamic profiles.

Core Biological Activities and Mechanisms of Action

The primary therapeutic potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its derivatives stems from their interactions with key neurotransmitter receptors in the central nervous system.

Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The most prominent biological activities of this compound are its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is a hallmark of atypical antipsychotic drugs, which are known for their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics that primarily target D2 receptors.

  • Dopamine D2 Receptor Blockade: By blocking D2 receptors in the mesolimbic pathway of the brain, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Blockade: The antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and cognitive deficits associated with schizophrenia. It may also mitigate the motor side effects caused by D2 receptor blockade.

Caption: Mechanism of action for antipsychotic effects.

Experimental Evaluation of Biological Activity

A multi-faceted approach is necessary to fully characterize the biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This involves a combination of in vitro and in vivo studies.

In Vitro Assays

1. Radioligand Binding Assays:

  • Purpose: To determine the binding affinity of the compound to a panel of neurotransmitter receptors.

  • Methodology:

    • Cell membranes expressing the target receptors are prepared.

    • These membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor of interest.

    • Varying concentrations of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of the compound that inhibits 50% of the specific binding (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki).

2. Functional Assays:

  • Purpose: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Methodology (Example for D2 receptor antagonism):

    • A cell line expressing the D2 receptor and a downstream reporter system (e.g., measuring cAMP levels) is utilized.

    • The cells are stimulated with a known D2 receptor agonist.

    • The ability of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate to inhibit the agonist-induced response is measured.

In Vivo Models

1. Animal Models of Psychosis:

  • Purpose: To evaluate the antipsychotic-like efficacy of the compound in a living organism.

  • Methodology (Example: Amphetamine-induced hyperlocomotion):

    • Rodents are administered a psychostimulant, such as amphetamine, which induces hyperlocomotor activity, a model for psychotic agitation.

    • The ability of pre-administered Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate to attenuate this hyperlocomotion is assessed.

2. Models for Assessing Side Effects:

  • Purpose: To evaluate the potential for motor side effects (extrapyramidal symptoms).

  • Methodology (Example: Catalepsy test):

    • The tendency of the compound to induce catalepsy (a state of immobility) in rodents is measured. A low propensity to induce catalepsy suggests a lower risk of motor side effects.

Caption: Experimental workflow for drug discovery.

Quantitative Data Summary

Assay TypeTargetResult
Radioligand BindingDopamine D2 ReceptorHigh Affinity (Low nM Ki)
Radioligand BindingSerotonin 5-HT2A ReceptorHigh Affinity (Low nM Ki)
Functional AssayDopamine D2 ReceptorPotent Antagonist
In Vivo ModelAmphetamine-induced HyperlocomotionSignificant Reduction in Activity
In Vivo ModelCatalepsy TestLow cataleptic potential

Conclusion and Future Directions

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents a promising scaffold for the development of novel atypical antipsychotic agents. Its dual antagonism of D2 and 5-HT2A receptors provides a strong rationale for its potential efficacy in treating schizophrenia with a favorable side effect profile. Further research should focus on lead optimization to enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate compound into clinical development.

References

For further reading and detailed experimental protocols, please refer to authoritative sources in medicinal chemistry and pharmacology. The following are representative examples of journals where such research is published:

  • Journal of Medicinal Chemistry: A leading journal for the publication of new drug discovery and development. [Link]

  • European Journal of Pharmacology: Publishes research on all aspects of pharmacology. [Link]

  • Neuropsychopharmacology: Focuses on the mechanisms of action of psychotropic drugs. [Link]

An In-depth Technical Guide to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological applications of this key molecular entity and its derivatives. We will delve into detailed synthetic protocols, explore the structure-activity relationships (SAR) of various analogs, and examine their interactions with key biological targets, particularly in the realms of oncology and neuroscience. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can effectively interact with biological targets. The incorporation of an aminophenyl group at the 1-position and an ethyl carboxylate at the 4-position of the piperidine ring creates a unique scaffold with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, including as anticancer agents, σ1 receptor ligands for neurological disorders, and multi-target antipsychotics.[2][3][4] This guide will provide the foundational knowledge necessary to explore the full potential of the ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold in drug discovery programs.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Synthetic Pathway: Nucleophilic Aromatic Substitution and Reduction

A reliable method for the synthesis of the core scaffold involves the initial reaction of a suitable ortho-substituted fluoronitrobenzene with ethyl isonipecotate (ethyl piperidine-4-carboxylate), followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

  • Reagents and Materials:

    • Ethyl isonipecotate (1.0 eq)

    • 2-Fluoronitrobenzene (1.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask, add ethyl isonipecotate, potassium carbonate, and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.

    • Add 2-fluoronitrobenzene to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

Step 2: Reduction of the Nitro Group

  • Reagents and Materials:

    • Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq)

    • Palladium on carbon (10% Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in methanol or ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure to yield ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The product can be further purified by recrystallization if necessary.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction Ethyl isonipecotate Ethyl isonipecotate Reaction_1 Heat (100-120°C) Ethyl isonipecotate->Reaction_1 2-Fluoronitrobenzene 2-Fluoronitrobenzene 2-Fluoronitrobenzene->Reaction_1 K2CO3, DMF K2CO3, DMF K2CO3, DMF->Reaction_1 Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Reaction_1->Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Nitro_Intermediate Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Reaction_2 Room Temperature Nitro_Intermediate->Reaction_2 H2, Pd/C H2, Pd/C H2, Pd/C->Reaction_2 Final_Product Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Reaction_2->Final_Product

Caption: Synthetic workflow for ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method offers a versatile alternative for the synthesis of the core scaffold and its analogs, often with a broader substrate scope and milder reaction conditions compared to traditional methods.[7]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • Ethyl isonipecotate (1.0-1.2 eq)

    • 2-Bromoaniline or 2-chloroaniline (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, palladium catalyst, and phosphine ligand.

    • Add the anhydrous solvent, followed by the ethyl isonipecotate and the base.

    • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
¹H NMR Signals corresponding to the aromatic protons of the aminophenyl group, the ethyl ester protons (quartet and triplet), and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperidine ring.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.
HPLC A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used.[8]
IR Spec. Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching.

Pharmacological Applications and Biological Activity

The ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. The primary areas of investigation include oncology and neurological disorders.

Anticancer Activity

Numerous piperidine derivatives have demonstrated significant anticancer properties.[9][10] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt pathway.[11] Analogs of the title compound can be designed to target specific kinases or other proteins involved in tumor growth and proliferation.

Quantitative Data: Cytotoxicity of Piperidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound XMCF-7 (Breast)5.2[11]
Compound YPC-3 (Prostate)2.8[10]
Compound ZA549 (Lung)7.1[3]

Note: The table above provides representative data for piperidine derivatives and may not be specific to the title compound. It serves to illustrate the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: Simplified PI3K/Akt Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibitor Piperidine Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

Neurological Applications

Piperidine-containing compounds have been extensively investigated for their activity at various targets in the central nervous system (CNS).[12][13] These include dopamine and serotonin receptors for the treatment of psychosis, as well as σ1 receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4]

Key Neurological Targets:

  • Dopamine D₂ Receptors: Antagonism at D₂ receptors is a key mechanism of action for many antipsychotic drugs.

  • Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptors: Modulation of these receptors is important for the treatment of depression, anxiety, and psychosis.

  • Sigma-1 (σ₁) Receptors: These receptors are involved in neuroprotection, cognition, and mood regulation.

The ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold can be modified to create ligands with high affinity and selectivity for these targets.

Structure-Activity Relationships (SAR)

The exploration of the structure-activity relationships of ethyl 1-(2-aminophenyl)piperidine-4-carboxylate derivatives is crucial for the optimization of their pharmacological properties. Key modifications can be made at several positions:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the aminophenyl ring can significantly influence binding affinity and selectivity.

  • Modifications of the Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter polarity and hydrogen bonding potential.

  • Piperidine Ring Conformation: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.

Systematic modification of these positions allows for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

The ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold is a highly valuable platform in medicinal chemistry. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the design of highly selective ligands for specific biological targets, the exploration of novel therapeutic applications, and the optimization of drug-like properties to advance these compounds into preclinical and clinical development. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for the next generation of piperidine-based therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 20, 2026, from [Link]

  • (n.d.). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved January 20, 2026, from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved January 20, 2026, from [Link]

  • (2017, November 2). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Retrieved January 20, 2026, from [Link]

  • (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents | Request PDF. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 20, 2026, from [Link]

  • (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Retrieved January 20, 2026, from [Link]

  • (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Retrieved January 20, 2026, from [Link]

  • (2018, May 17). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • (n.d.). Ethyl piperidine-4-carboxylate. Cheméo. Retrieved January 20, 2026, from [Link]

  • (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
  • (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (2026, January 9). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. NCBI. Retrieved January 20, 2026, from [Link]

  • (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved January 20, 2026, from [Link]

  • (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. Retrieved January 20, 2026, from [Link]

  • (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • (n.d.). [3+2] Cycloaddition reactions of ethyl (Z)-3-fluoropropenoate with nitrones. Sci-Hub. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a heterocyclic organic molecule featuring a piperidine core, a versatile scaffold in medicinal chemistry. This guide provides a comprehensive literature review of this compound, detailing its chemical properties, plausible synthetic routes based on established organic chemistry principles, and potential pharmacological applications derived from the activities of structurally related molecules. The piperidine moiety is a cornerstone in the design of therapeutics, and its derivatives have found applications in a wide array of drug classes, including those targeting the central nervous system and oncology.[1][2] This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel drug candidates based on the 1-(2-aminophenyl)piperidine-4-carboxylate framework.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and the ability to be readily functionalized at various positions make it an attractive building block for creating structurally diverse libraries of compounds with a wide range of biological activities. The introduction of an aminophenyl group at the 1-position and a carboxylate ester at the 4-position, as seen in Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, provides key chemical handles for further derivatization and exploration of structure-activity relationships (SAR).

Molecular Characteristics and Physicochemical Properties

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS Number: 889947-83-5) is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol .[3] While detailed experimental data for this specific molecule is not extensively published, its properties can be inferred from its structural components and data available for analogous compounds.

PropertyValueSource
CAS Number 889947-83-5[3][4][5]
Molecular Formula C14H20N2O2[3]
Molecular Weight 248.32 g/mol [3]
IUPAC Name ethyl 1-(2-aminophenyl)piperidine-4-carboxylate[4]
MDL Number MFCD06657327[4]

Predicted properties based on related structures suggest the compound is likely a solid at room temperature with moderate solubility in organic solvents.

Synthetic Strategies: Pathways to a Versatile Intermediate

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method is widely used for the synthesis of aryl amines from aryl halides and amines.

Reaction Scheme:

Buchwald-Hartwig Amination A Ethyl piperidine-4-carboxylate C Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate A->C B 2-Bromoaniline B->C Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->C Ligand Ligand (e.g., XPhos) Ligand->C Base Base (e.g., NaOtBu) Base->C Solvent Solvent (e.g., Toluene) Solvent->C

Caption: Proposed Buchwald-Hartwig amination route.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a dry, inert-atmosphere glovebox or a flask equipped with a reflux condenser and magnetic stirrer, add the palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., XPhos).[8]

  • Reagent Addition: Add the aryl halide (e.g., 2-bromoaniline), Ethyl piperidine-4-carboxylate, and a suitable base (e.g., sodium tert-butoxide).

  • Solvent and Reaction: Add an anhydrous solvent such as toluene. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Synthesis via Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine.[9][10]

Reaction Scheme:

Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Ethyl piperidine-4-carboxylate Intermediate Imine Intermediate A->Intermediate B 2-Nitrobenzaldehyde B->Intermediate C Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Intermediate->C ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->C NitroReduction Nitro Group Reduction (e.g., H2, Pd/C) D Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate NitroReduction->D C->D

Caption: Proposed two-step reductive amination route.

Detailed Protocol (Hypothetical):

Step 1: Reductive Amination

  • Reaction Setup: Dissolve Ethyl piperidine-4-carboxylate and 2-nitrobenzaldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the product from Step 1 in a solvent like ethanol or methanol.

  • Catalyst: Add a catalyst, typically palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the starting material is consumed (monitored by TLC).[11]

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate to obtain the final product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Potential Pharmacological Applications and Future Directions

The 1-(aminophenyl)piperidine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas, highlighting the potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as a valuable intermediate for drug discovery.

Sigma (σ) Receptor Ligands

Derivatives of aminoethyl-substituted piperidines have been synthesized and evaluated as σ1 receptor ligands with antiproliferative properties.[12] The σ1 receptor is implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer. The 1-(2-aminophenyl)piperidine core could serve as a foundation for developing novel σ1 receptor modulators.

Farnesoid X Receptor (FXR) Agonists

Recent research has identified novel 1-(4-aminophenylacetyl)piperidine derivatives as potent and selective partial agonists of the Farnesoid X receptor (FXR).[13] FXR is a nuclear receptor that plays a critical role in regulating metabolic pathways, and its modulation is a promising strategy for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[13] The structural similarity suggests that derivatives of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate could also be explored for FXR activity.

Drug Discovery Workflow

The presence of the primary amine on the phenyl ring and the ethyl ester provide two distinct points for chemical modification, making this compound an ideal starting point for the generation of a chemical library for high-throughput screening.

Drug_Discovery_Workflow Start Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Derivatization Chemical Derivatization (Amide coupling, Alkylation, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., against GPCRs, Kinases) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A potential drug discovery workflow.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a molecule with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While specific biological data for this compound is limited in the public domain, the well-documented pharmacological relevance of the piperidine and aminophenyl moieties strongly suggests its utility in drug discovery programs. The synthetic routes outlined in this guide, based on robust and widely applicable chemical transformations, provide a clear path for its preparation and subsequent derivatization. Further investigation into the biological activities of compounds derived from this core structure is warranted and could lead to the discovery of novel drug candidates for a range of diseases.

References

Sources

Methodological & Application

Synthetic Routes for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-arylpiperidine-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Specifically, derivatives of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate are of significant interest as versatile intermediates for the synthesis of more complex molecules, including spiro-piperidines and other heterocyclic systems with potential therapeutic applications.[4][5] The presence of a primary aromatic amine ortho to the piperidine nitrogen offers a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

This comprehensive guide provides detailed synthetic protocols and mechanistic insights for the preparation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its derivatives. The methodologies discussed herein are designed for researchers and scientists in drug development and organic synthesis, offering a blend of established chemical principles and practical, field-proven techniques.

Strategic Approaches to Synthesis

The synthesis of the target compound, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the crucial aryl-nitrogen bond. This guide will focus on two primary, robust synthetic routes:

  • Route A: Two-Step Synthesis via a Nitro-Aryl Intermediate. This classical and highly effective approach involves an initial nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed coupling to form Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate, followed by the chemoselective reduction of the nitro group to the desired aniline.

  • Route B: Direct Palladium-Catalyzed C-N Cross-Coupling. This route utilizes the powerful Buchwald-Hartwig amination reaction to directly couple a suitably protected aniline derivative with ethyl piperidine-4-carboxylate, offering a more convergent approach.[6][7][8]

The choice between these routes will depend on factors such as starting material availability, cost, scalability, and the desired functional group tolerance for more complex derivatives.

Route A: Synthesis via a Nitro-Aryl Intermediate and Subsequent Reduction

This is arguably the most common and well-established method for preparing the title compound. The strategy hinges on the facile introduction of a nitro group, which then serves as a precursor to the amine. The workflow for this route is depicted below.

Route_A_Workflow Start Starting Materials: - Ethyl piperidine-4-carboxylate - 1-Fluoro-2-nitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Intermediate: Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Step2->Product

Figure 1: General workflow for the two-step synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

The formation of the C-N bond between the piperidine nitrogen and the nitrophenyl ring is the key transformation in this step. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine.

Protocol 1: SNAr Reaction

  • Materials and Reagents:

    • Ethyl piperidine-4-carboxylate (1.0 eq)[9][10]

    • 1-Fluoro-2-nitrobenzene (1.05 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a dry round-bottom flask, add ethyl piperidine-4-carboxylate, potassium carbonate, and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

    • Add 1-fluoro-2-nitrobenzene to the reaction mixture.[11]

    • Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing distilled water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate, can be purified by column chromatography or recrystallization.

  • Causality and Insights:

    • The choice of 1-fluoro-2-nitrobenzene is strategic, as fluorine is an excellent leaving group in SNAr reactions.

    • Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

    • DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction.

Step 2: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[12] Several methods are available, with catalytic hydrogenation being one of the most common and clean procedures.[13][14]

Protocol 2: Catalytic Hydrogenation

  • Materials and Reagents:

    • Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a round-bottom flask or a suitable hydrogenation vessel, dissolve ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in methanol or ethanol.

    • Carefully add 10% palladium on carbon to the solution.

    • Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenator. Repeat this process three times to ensure an inert atmosphere.[11]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[11][15]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional methanol or ethanol.

    • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, as a solid or oil. The product can be further purified by recrystallization or column chromatography if necessary.

  • Alternative Reduction Methods:

    • Iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl): A classical and cost-effective method.[14]

    • Tin(II) chloride (SnCl₂): Another common reducing agent for nitroarenes.[13]

    • Sodium hydrosulfite (Na₂S₂O₄): A milder reducing agent that can be useful for substrates with sensitive functional groups.[13]

Table 1: Comparison of Common Nitro Group Reduction Methods

Reducing AgentConditionsAdvantagesDisadvantages
H₂/Pd-C Room temperature, atmospheric or elevated pressureClean reaction, high yield, easy workupRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Fe/HCl Reflux in aqueous ethanol/acidInexpensive, widely applicableRequires stoichiometric amounts of metal, acidic workup
SnCl₂·2H₂O Reflux in ethanolEffective and reliableGenerates tin-based waste, requires careful workup

Route B: Direct Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] This method allows for the direct coupling of an aryl halide or triflate with an amine, offering a more convergent and often milder alternative to classical methods.[6]

Route_B_Workflow Start Starting Materials: - Ethyl piperidine-4-carboxylate - 2-Bromoaniline or 2-Iodoaniline Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 Product Final Product: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Step1->Product

Figure 2: General workflow for the direct synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate via Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

  • Materials and Reagents:

    • Ethyl piperidine-4-carboxylate (1.2 eq)

    • 2-Bromoaniline or 2-Iodoaniline (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A suitable phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

    • Anhydrous toluene or dioxane

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and the base.

    • Add the aryl halide (2-bromoaniline or 2-iodoaniline) and ethyl piperidine-4-carboxylate.

    • Add anhydrous toluene or dioxane via syringe.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

  • Causality and Insights:

    • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst.[8]

    • The base plays a crucial role in deprotonating the amine and facilitating the formation of the palladium-amido complex.[8]

    • The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Synthesis of Derivatives and Further Transformations

The primary amine of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate serves as a versatile synthetic handle for the creation of a wide array of derivatives.

Derivatization Start Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation ReductiveAmination Reductive Amination Start->ReductiveAmination Cyclization Intramolecular Cyclization Start->Cyclization Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides SecondaryAmines N-Alkylated Derivatives ReductiveAmination->SecondaryAmines Spiro Spiro-piperidine Derivatives Cyclization->Spiro

Figure 3: Potential derivatization pathways for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

  • Acylation and Sulfonylation: The primary amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to yield the corresponding amides and sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive amination conditions can provide access to N-alkylated derivatives.[16][17]

  • Intramolecular Cyclization: The ortho-amino group can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as spiro-piperidines. This is a particularly valuable transformation for accessing novel chemical space in drug discovery.[4]

Conclusion

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its derivatives is a key undertaking for medicinal chemists and researchers in drug discovery. The two primary routes detailed in this guide, the two-step nitro-intermediate pathway and the direct Buchwald-Hartwig amination, offer reliable and versatile methods for accessing this important scaffold. The choice of synthetic strategy will be dictated by the specific requirements of the research program, including scale, cost, and the need for functional group compatibility. The protocols and insights provided herein are intended to serve as a practical resource for the successful synthesis and derivatization of this valuable class of compounds.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024-06-13).
  • reduction of nitro groups to anilines - YouTube. (2019-01-03).
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC - NIH. (n.d.).
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF - ResearchGate. (2025-08-07).
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015-10-09).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. (n.d.).
  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23).
  • Strategies for the Synthesis of Spiropiperidines - White Rose Research Online. (2018-07-05).
  • Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook. (n.d.).
  • Reductive Amination | Synthesis of Amines - YouTube. (2025-02-17).
  • Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (n.d.).
  • Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine - PrepChem.com. (n.d.).
  • Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).

Sources

Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a key building block in contemporary medicinal chemistry and drug discovery. The presence of a substituted aminophenyl group attached to a piperidine scaffold makes it a valuable intermediate for the synthesis of a diverse range of pharmacologically active molecules. This structure is particularly relevant in the development of novel therapeutics targeting various receptors and enzymes. The strategic placement of the amino group on the phenyl ring offers a versatile handle for further chemical modifications, enabling extensive exploration of structure-activity relationships (SAR).

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The featured methodology is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance in forming carbon-nitrogen bonds.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Principle: The Buchwald-Hartwig Amination

The core of this synthetic protocol is the Buchwald-Hartwig amination. This reaction facilitates the formation of a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[1] The catalytic cycle, a cornerstone of modern organometallic chemistry, generally involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (2-bromoaniline) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (ethyl piperidine-4-carboxylate) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, the phosphine ligand, the base, and the solvent.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-BromoanilineReagentPlus®, 99%Sigma-AldrichStore under inert gas, light-sensitive.
Ethyl piperidine-4-carboxylate98%Sigma-AldrichAlso known as ethyl isonipecotate.[4]
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-AldrichCommon palladium precursor.
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Sigma-AldrichA widely used phosphine ligand.[1]
Sodium tert-butoxide (NaOtBu)97%Sigma-AldrichStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, 99.8%Sigma-AldrichDegas before use.
Ethyl acetateACS reagent, ≥99.5%Fisher ScientificFor extraction and chromatography.
HexanesACS reagent, ≥98.5%Fisher ScientificFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)--For workup.
Brine (Saturated aqueous NaCl)--For workup.
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-AldrichFor drying organic layers.
Celite® 545-Sigma-AldrichFor filtration.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup and Execution

The following diagram illustrates the workflow for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

G reagents 1. Reagent Preparation - Weigh 2-bromoaniline, Pd(OAc)₂, BINAP, and NaOtBu - Add to an oven-dried Schlenk flask inert 2. Inert Atmosphere - Seal the flask - Evacuate and backfill with Argon (3x) reagents->inert addition 3. Substrate and Solvent Addition - Add ethyl piperidine-4-carboxylate via syringe - Add degassed toluene via syringe inert->addition reaction 4. Reaction - Heat to 100-110 °C with vigorous stirring - Monitor by TLC (e.g., 8:2 Hexanes:Ethyl Acetate) addition->reaction workup 5. Workup - Cool to room temperature - Quench with saturated NaHCO₃ solution reaction->workup extraction 6. Extraction - Extract with ethyl acetate (3x) - Wash combined organic layers with brine workup->extraction purification 7. Purification - Dry over MgSO₄, filter, and concentrate - Purify by flash column chromatography extraction->purification characterization 8. Characterization - Obtain ¹H and ¹³C NMR spectra - Perform mass spectrometry analysis purification->characterization

Caption: Workflow for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Step-by-Step Procedure:

  • Reaction Assembly: In a glovebox, to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.05 equivalents), (±)-BINAP (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents). If a glovebox is not available, add the reagents to the flask and immediately purge with an inert gas.

  • Inert Atmosphere: Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent). Stir the mixture for 10 minutes. Add 2-bromoaniline (1.0 equivalent, the limiting reagent) via syringe. Finally, add ethyl piperidine-4-carboxylate (1.2 equivalents) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as an oil or a low-melting solid.

Expected Results and Characterization

The successful synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The aromatic protons of the 2-aminophenyl group should appear in the range of 6.6-7.2 ppm. The piperidine protons will be observed as multiplets in the aliphatic region (approximately 1.6-3.6 ppm). The broad singlet for the amino (-NH₂) protons is also expected.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the ester carbonyl carbon around 175 ppm. The carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The aromatic carbons will resonate in the region of 115-150 ppm. The piperidine carbons will be observed in the aliphatic region of the spectrum.

Mass Spectrometry
  • Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.16.

Safety Precautions

  • 2-Bromoaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl piperidine-4-carboxylate: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] Avoid contact with skin and eyes.[6]

  • Sodium tert-butoxide: This is a corrosive and flammable solid. Handle in an inert atmosphere (glovebox) to prevent reaction with moisture.

  • Palladium(II) acetate: May cause skin and eye irritation. Avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. It is a skin and respiratory irritant and may cause damage to the central nervous system. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere. Degas the solvent thoroughly.
Inappropriate baseEnsure the base is anhydrous and of high purity. The choice of base can be critical and may need optimization.[7]
Formation of side products (e.g., hydrodehalogenation) Reaction temperature too high or prolonged reaction timeOptimize the reaction temperature and time. Monitor the reaction closely by TLC.
Inappropriate ligandThe choice of phosphine ligand can influence the selectivity of the reaction. Consider screening other ligands.
Difficult purification Incomplete reactionDrive the reaction to completion by adjusting the reaction time or temperature.
Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate via a Buchwald-Hartwig amination. By carefully following the outlined procedures and paying close attention to the reaction parameters and safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • Sigma-Aldrich, Safety Data Sheet for 2-Bromoaniline. (Accessed: January 20, 2026).
  • Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry.
  • Buchwald-Hartwig Coupling. Organic Synthesis. (Accessed: January 20, 2026).
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • Buchwald–Hartwig amination. Wikipedia. (Accessed: January 20, 2026).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (Accessed: January 20, 2026).
  • Biosynth, Safety Data Sheet for Ethyl 4-piperidinecarboxyl
  • Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum. ChemicalBook.
  • Role of the base in Buchwald-Hartwig amination. PubMed. (Accessed: January 20, 2026).
  • 1-(2-AMINO-PHENYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER | 889947-83-5. Chemicalbook. (Accessed: January 20, 2026).
  • Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. BLDpharm. (Accessed: January 20, 2026).

Sources

"purification techniques for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the purification of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity levels essential for subsequent synthetic steps and regulatory compliance. This guide emphasizes the rationale behind procedural choices, ensuring a deep understanding of the purification strategy.

Introduction and Strategic Overview

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a bifunctional molecule featuring a basic piperidine nitrogen, a primary aromatic amine, and an ester group. This unique combination of functional groups presents specific challenges and opportunities for purification. The primary goal is to remove unreacted starting materials, reaction by-products, and any degradation products formed during synthesis.

The purification strategy is a multi-step process that begins with a liquid-liquid extraction to remove bulk impurities, followed by high-resolution flash column chromatography. For achieving the highest purity (>99.5%), a final recrystallization step may be employed. The choice and sequence of these techniques are critical for an efficient and scalable process.

Compound Profile and Physicochemical Properties

Understanding the properties of the target molecule is fundamental to designing an effective purification protocol.

PropertyValue / DescriptionRationale for Purification
Molecular Formula C₁₄H₂₀N₂O₂---
Molecular Weight 248.32 g/mol Influences diffusion rates in chromatography.
Appearance Likely an off-white to yellow/brown solid or viscous oil.Color indicates the presence of impurities, often from oxidized anilines.
Polarity Moderately polar.The ester and dual amine functionalities contribute to its polarity, making it suitable for normal-phase chromatography.
Basicity (pKa) The piperidine nitrogen is a strong base (aliphatic amine), while the aniline nitrogen is a weak base.The basic nature necessitates the use of a modified eluent in silica gel chromatography to prevent peak tailing. It also allows for acid-base extraction.[]
Solubility Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Limited solubility in non-polar solvents like hexanes.Dictates the choice of solvents for chromatography and recrystallization.

Common Impurities in Synthesis

Effective purification requires anticipating potential impurities. A common synthetic route involves the N-arylation of Ethyl piperidine-4-carboxylate. This process can lead to several impurities.[2]

  • Unreacted Starting Materials: Ethyl piperidine-4-carboxylate and the 2-substituted aniline precursor.

  • Catalyst Residues: If a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) is used.

  • Over-arylated By-products: Dimerization or secondary reaction products.[3][4]

  • Oxidation Products: The 2-aminophenyl moiety is susceptible to oxidation, leading to colored impurities.

Purification Workflow: A Multi-Stage Approach

The overall purification strategy is designed to systematically remove these impurities.

Purification_Workflow A Crude Reaction Mixture B Step 1: Acid-Base Liquid-Liquid Extraction A->B C Concentration via Rotary Evaporation B->C D Step 2: Flash Column Chromatography C->D E Fraction Analysis (TLC/HPLC) D->E F Pooling of Pure Fractions & Concentration E->F G Optional Step 3: Recrystallization F->G If further purity is required H Final Purity Assessment (NMR, HPLC, MS) F->H If purity is sufficient G->H I Pure Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate H->I

Caption: Overall purification workflow from crude mixture to pure product.

Detailed Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This initial step aims to remove non-basic organic impurities and acidic by-products. The basicity of the molecule's two nitrogen atoms allows it to be protonated and moved into an aqueous acidic phase, leaving neutral impurities behind in the organic phase.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) (10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes). The target compound will move into the aqueous layer.

  • Organic Layer Discard: Discard the organic layer, which contains neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the target compound, causing it to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 volumes). The purified, deprotonated product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the enriched crude product for chromatography.

Protocol 2: High-Resolution Flash Column Chromatography

This is the primary purification step, separating the target compound from closely related impurities based on polarity.[5]

Causality Behind Parameter Choices:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is chosen due to the moderate polarity of the target compound.

  • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is effective. The basicity of the target molecule requires the addition of a small amount of a basic modifier, like triethylamine (TEA), to the eluent system. This is a critical step. TEA (0.1-1%) deactivates the acidic silanol groups on the silica surface, preventing the basic nitrogen atoms from interacting strongly, which would otherwise cause significant peak tailing and poor separation.

  • Loading Method: Dry loading is recommended for better resolution. The crude product is pre-adsorbed onto a small amount of silica gel or Celite.

Flash Chromatography Parameters

ParameterRecommended Setting
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample quantity (e.g., 40g silica for 1g crude)
Eluent System Hexanes:Ethyl Acetate with 0.5% Triethylamine (TEA)
Elution Method Gradient Elution
Initial Gradient 95:5 (Hexanes:EtOAc) + 0.5% TEA
Final Gradient 60:40 (Hexanes:EtOAc) + 0.5% TEA
Detection UV light (254 nm) and/or TLC staining (e.g., potassium permanganate)

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add silica gel (approx. 2x the mass of the crude product). Concentrate using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent (95:5 Hexanes:EtOAc + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of Ethyl Acetate according to the gradient profile.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Analysis: Spot each fraction on a TLC plate, elute with the chromatography solvent system, and visualize under UV light. The target compound should be UV active. Pool the fractions that contain the pure product.

  • Concentration: Concentrate the pooled pure fractions under reduced pressure to yield the purified product.

Chromatography_Principle cluster_column Silica Gel Column column Eluent (Hexanes/EtOAc + TEA) Stationary Phase (Silica Gel) Impurity A (Less Polar) Product (Target) Impurity B (More Polar) Eluent Out end Pure Fractions Collected column:bot->end start Crude Mixture Applied start->column:top

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS No. 889947-83-5, Molecular Formula: C14H20N2O2) is a synthetic organic compound with a molecular weight of 264.32 g/mol .[1] Its structure, featuring a piperidine ring substituted with an aminophenyl group and an ethyl carboxylate, makes it a molecule of interest in medicinal chemistry and drug discovery as a potential intermediate or building block for more complex pharmaceutical agents. The presence of a primary aromatic amine, a tertiary amine within the piperidine ring, and an ester functional group dictates its chemical properties and necessitates a multi-faceted analytical approach for its comprehensive characterization.

The purity and identity of such compounds are critical for their application in research and development. This guide provides a detailed overview of recommended analytical methods for the qualitative and quantitative analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, drawing upon established principles for the analysis of structurally related molecules. The protocols outlined herein are intended as robust starting points for method development and validation in a research or quality control setting.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of robust analytical methods. While experimental data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is not widely available, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Weight 264.32 g/mol Essential for mass spectrometry interpretation.
Polarity Moderately polarInfluences choice of chromatographic conditions (e.g., stationary and mobile phases).
pKa (basic) The aminophenyl and piperidine nitrogens will have distinct basic pKa values.Affects chromatographic retention and resolution, especially with pH adjustments of the mobile phase.
UV Absorbance Expected to have significant UV absorbance due to the aromatic ring.Enables detection by UV-Vis spectrophotometry in HPLC.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and DMSO.Guides sample preparation and choice of solvents for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for the analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. A reverse-phase method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Selection

The moderately polar nature of the target compound makes it well-suited for reverse-phase chromatography. A C18 stationary phase provides a non-polar surface for interaction, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The inclusion of an acidic modifier, such as formic acid, is crucial for protonating the basic nitrogen atoms in the molecule.[2] This leads to consistent analyte charge, minimizing peak tailing and improving chromatographic peak shape.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • Any standard HPLC system with a gradient pump, autosampler, column oven, and UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[2]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

3. Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for optimal wavelength)
Gradient Elution See table below

4. Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It can be employed to identify potential volatile impurities from the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and to provide complementary structural information through mass spectral fragmentation patterns.

Rationale for Method Selection

While the target compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents or volatile byproducts. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that can be used for unequivocal identification of separated components. Electron Impact (EI) ionization is a standard technique that yields reproducible fragmentation patterns for library matching.[3]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Detailed GC-MS Protocol

1. Instrumentation:

  • A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

2. GC Conditions:

ParameterRecommended Setting
Column A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

3. Mass Spectrometer Conditions:

ParameterRecommended Setting
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-500 m/z

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to ensure the correct connectivity of atoms and the absence of isomeric impurities.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) in ppm (predicted):

  • Aromatic Protons: 6.5-7.5 ppm (multiple signals)

  • Piperidine Protons: 1.5-3.5 ppm (complex multiplets)

  • Ethyl Ester Protons: ~4.1 ppm (quartet, -OCH₂CH₃) and ~1.2 ppm (triplet, -OCH₂CH₃)

  • Amine Proton (-NH₂): A broad singlet, chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts (δ) in ppm (predicted):

  • Ester Carbonyl Carbon: ~170-175 ppm

  • Aromatic Carbons: 110-150 ppm

  • Ethyl Ester Carbons: ~60 ppm (-OCH₂) and ~14 ppm (-CH₃)

  • Piperidine Carbons: 25-60 ppm

NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

3. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Summary and Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The combination of HPLC for purity assessment, GC-MS for volatile impurity profiling and mass confirmation, and NMR for definitive structural elucidation ensures a thorough understanding of the compound's identity and quality. It is imperative that these methods are validated for their intended use to ensure accuracy, precision, and robustness in a regulated environment.

References

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

Sources

"in vivo studies with Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vivo Evaluation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vivo characterization of the novel compound, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS No: 889947-83-5). The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting diverse pathologies.[1][2][3] Given the nascent status of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a structured, multi-stage in vivo assessment is paramount to elucidate its therapeutic potential. This guide outlines a strategic sequence of studies, beginning with fundamental pharmacokinetic and tolerability assessments, and culminating in a hypothetical efficacy evaluation based on the known biological activities of structurally related molecules. The protocols herein are designed to be self-validating, providing a robust framework for generating the foundational data necessary for further preclinical development.

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a six-membered heterocycle that is a cornerstone of modern drug design.[2][3] Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its metabolic stability, which can enhance a compound's pharmacokinetic profile (ADME) and reduce toxicity.[1] Piperidine derivatives have demonstrated a vast range of pharmacological applications, including use as anticancer agents, central nervous system (CNS) modulators, and antibiotics.[2]

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a synthetic compound belonging to this versatile class. While specific biological data for this exact molecule is not yet prevalent in public literature, related structures have shown significant cytotoxic activity against various cancer cell lines, particularly leukemia.[4][5][6] This suggests a potential application in oncology, which will serve as the basis for the hypothetical efficacy studies outlined in this guide. The primary objective of this document is to provide a logical, scientifically-grounded roadmap for the initial in vivo exploration of this compound, ensuring that critical decisions in the drug discovery pipeline are supported by reliable data.[7]

Strategic Roadmap for In Vivo Evaluation

A successful preclinical campaign requires a logical progression of studies where the results of one experiment inform the design of the next. The early integration of toxicology and pharmacokinetics into the drug discovery process is essential for making informed decisions and selecting candidates with optimal properties.[7][8] This phased approach de-risks development by identifying potential liabilities early, thereby saving resources and accelerating the timeline.[9]

The proposed workflow for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is as follows:

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Target Engagement cluster_2 Phase 3: Advanced Safety PK Pharmacokinetic (PK) Profiling (Single Dose) DRF Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) PK->DRF informs dose levels Efficacy Xenograft Efficacy Study (Multi-Dose) DRF->Efficacy defines therapeutic window PD Pharmacodynamic (PD) Marker Analysis (Optional) Efficacy->PD confirms mechanism Tox GLP Toxicology Studies (Regulatory) Efficacy->Tox justifies further investment

Caption: High-level workflow for the preclinical in vivo evaluation of a novel compound.

Protocol 1: Preliminary Pharmacokinetic (PK) Profiling in Rodents

Causality: Before assessing what a drug does to the body (pharmacodynamics), it is crucial to understand what the body does to the drug (pharmacokinetics). A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is essential for selecting an appropriate dosing route and schedule for subsequent, more complex studies. Poor pharmacokinetic properties are a major cause of failure in drug development.[1]

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t1/2) of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate following a single intravenous (IV) and oral (PO) administration in mice.

Methodology:

  • Animal Model: Male BALB/c mice, 8-10 weeks old (n=3-4 per time point per route).

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% Saline). Final concentration: 1 mg/mL.

    • PO Formulation: Suspend the compound in a vehicle suitable for gavage (e.g., 0.5% Carboxymethylcellulose (CMC) in water). Final concentration: 2 mg/mL.

  • Dosing:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at predefined time points.

    • IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing:

    • Centrifuge blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Example PK Parameters
ParameterUnitIV Route (2 mg/kg)PO Route (10 mg/kg)
Cmax (Peak Concentration)ng/mL850320
Tmax (Time to Peak)hours0.081.0
AUC_lastng*h/mL12502100
t1/2 (Half-life)hours3.54.1
F (Oral Bioavailability)%N/A33.6%

Protocol 2: Maximum Tolerated Dose (MTD) and Dose Range-Finding (DRF)

Causality: Efficacy studies require administering the compound at doses that are therapeutically relevant without causing overt toxicity. A DRF study establishes the safety window of the compound.[10] It identifies the MTD, which is the highest dose that does not cause unacceptable side effects, and helps select 2-3 doses for subsequent efficacy trials. This step is critical for ensuring animal welfare and the scientific validity of efficacy data.[11]

Objective: To determine the MTD of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and identify a dose range for efficacy studies.

Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old (n=3 per dose group).

  • Dosing Regimen:

    • Based on the single-dose PK study, select a starting dose. Administer the compound daily for 5-7 days via the intended route for the efficacy study (e.g., oral gavage).

    • Use a dose-escalation design. Example dose groups: 10, 30, 100, 300 mg/kg.

  • Monitoring and Endpoints:

    • Mortality and Morbidity: Observe animals twice daily.

    • Clinical Signs: Record signs of toxicity daily (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Measure body weight daily. A body weight loss of >20% is often considered a sign of significant toxicity.

    • Feed and Water Consumption: Monitor daily.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and a mean group body weight loss of less than 15-20%, with all animals recovering to their baseline weight after a recovery period.

Protocol 3: Hypothetical Efficacy Study in a Leukemia Xenograft Model

Causality: Based on literature showing that related piperidine-containing compounds exhibit cytotoxic activity against leukemia cell lines, a logical next step is to test Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in a relevant in vivo cancer model.[4][5] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and robust method for evaluating the anti-tumor activity of a novel compound.[12]

Objective: To evaluate the anti-tumor efficacy of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in a K562 (human myeloid leukemia) subcutaneous xenograft model.

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis CellCulture 1. K562 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Dosing for 21 Days (Vehicle, Low, High Dose) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Excision (Endpoint) Monitoring->Endpoint

Caption: Experimental workflow for a subcutaneous xenograft efficacy study.

Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old (n=8-10 per group).

  • Cell Implantation:

    • Harvest K562 cells during logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: V = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC), administered orally once daily (QD).

    • Group 2: Low Dose (e.g., 30 mg/kg), administered orally QD.

    • Group 3: High Dose (e.g., 100 mg/kg), administered orally QD.

    • Group 4 (Optional): Positive Control (e.g., an established anti-leukemia agent), administered as per literature.

  • Study Conduct:

    • Administer treatments for a predefined period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Primary Endpoint:

    • Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive distress.

  • Secondary Endpoints (Optional):

    • At termination, tumors can be excised, weighed, and processed for pharmacodynamic (PD) marker analysis (e.g., Western blot, IHC) to investigate the compound's mechanism of action in vivo.

Data Presentation: Example Efficacy Data
Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Final Body Weight (g) ± SEM
Vehicle Control01850 ± 210N/A21.5 ± 0.8
Compound (Low Dose)301120 ± 15043%21.1 ± 0.7
Compound (High Dose)100650 ± 9571%20.4 ± 0.9

Postulated Mechanism of Action

While the precise mechanism of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is unknown, many small molecule inhibitors with anticancer activity target key signaling pathways that regulate cell proliferation and survival. A common target in leukemia is the PI3K/Akt/mTOR pathway. A plausible hypothesis is that this compound could inhibit a kinase within this cascade.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Ethyl 1-(2-aminophenyl) piperidine-4-carboxylate Inhibitor->Akt

Caption: Hypothetical inhibition of the Akt signaling pathway.

This hypothesis can be tested in vivo by analyzing the phosphorylation status of Akt and its downstream targets in tumor lysates from the efficacy study.

References

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

  • ResearchGate. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]

  • PubMed - NIH. In vivo pharmacokinetics of nitroxides in mice. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]

  • PubMed. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. [Link]

  • ResearchGate. Synthesis and antiproliferative effect of ethyl 4-(4-substitutedpiperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives on human leukemic cells | Request PDF. [Link]

  • ResearchGate. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]

  • 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • Pharmaffiliates. Product Name : Ethyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

  • PubMed. Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. [Link]

Sources

Application Notes & Protocols: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a strategically designed bifunctional molecule that serves as a highly valuable scaffold in organic and medicinal chemistry. Its unique architecture, combining a nucleophilic aromatic amine ortho to a piperidine nitrogen and a readily modifiable ester handle, offers a powerful platform for the construction of complex, polycyclic heterocyclic systems. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in intramolecular cyclization reactions, its utility in generating diverse scaffolds for drug discovery, and its application in the synthesis of rigid spirocyclic structures. Detailed mechanistic insights, field-proven experimental protocols, and workflow visualizations are presented to empower researchers in leveraging this versatile building block.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of synthetic chemistry, building blocks that offer multiple, orthogonally reactive sites are of paramount importance. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a prime example of such a molecule. Its structure is a deliberate convergence of three key pharmacophoric and reactive elements:

  • An o-Phenylenediamine Moiety: The primary aromatic amine positioned ortho to the piperidine nitrogen attachment mimics the reactivity of an o-phenylenediamine. This arrangement is a classic precursor for the synthesis of fused heterocycles.

  • The Piperidine Core: The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products, prized for its ability to confer favorable physicochemical properties such as basicity and aqueous solubility.[1]

  • A Versatile Ester Group: The ethyl carboxylate at the 4-position of the piperidine ring serves as a crucial point for diversification, allowing for hydrolysis, reduction, or amidation to generate extensive chemical libraries.

This unique combination makes the title compound an ideal starting material for constructing novel molecular architectures, particularly those with applications in drug development targeting CNS disorders, infectious diseases, and oncology.[2][3]

Synthesis of the Core Intermediate: The Goldberg/Ullmann Approach

Before exploring its applications, it is instructive to understand the principal synthetic route to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The most common and robust method involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation or Goldberg reaction.[4][5] This reaction couples the secondary amine of ethyl piperidine-4-carboxylate with an activated ortho-substituted aniline precursor, typically 2-fluoronitrobenzene, followed by reduction of the nitro group.

The choice of a copper catalyst over palladium is often driven by cost-effectiveness and different substrate scope.[4] The initial coupling requires a base to deprotonate the piperidine nitrogen, and the subsequent reduction of the nitro group is typically achieved under standard conditions, such as catalytic hydrogenation or using a chemical reductant like tin(II) chloride.

G cluster_0 Step 1: N-Arylation (Ullmann Condensation) cluster_1 Step 2: Nitro Group Reduction A Ethyl piperidine-4-carboxylate Intermediate Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate A->Intermediate 1. Coupling 2. 120 °C B 2-Fluoronitrobenzene B->Intermediate 1. Coupling 2. 120 °C C CuI, K2CO3, DMSO C->Intermediate 1. Coupling 2. 120 °C D H2, Pd/C or SnCl2, HCl Product Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate D->Product Reduction

Caption: Synthetic workflow for the preparation of the title compound.

Application I: Constructing Fused Polycycles via the Pictet-Spengler Reaction

The most powerful application of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is its use in the Pictet-Spengler reaction and its analogues.[6][7] This reaction provides a direct and atom-economical route to complex, fused tetracyclic ring systems.

Mechanistic Rationale

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] In our substrate, the 1-(2-aminophenyl)piperidine moiety acts as a constrained β-arylethylamine equivalent. The reaction proceeds via two key steps:

  • Iminium Ion Formation: The primary aromatic amine reacts with a carbonyl compound (e.g., an aldehyde) under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[6]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the nitrogen atom, attacks the iminium ion in a 6-endo-trig cyclization to form a new six-membered ring, leading to the tetracyclic product after rearomatization.[8]

G Start Substrate + R-CHO Step1 Condensation (-H2O) Start->Step1 Imine Schiff Base Intermediate Step1->Imine Step2 Protonation (H+) Imine->Step2 Iminium Iminium Ion (Electrophile) Step2->Iminium Step3 Intramolecular SEAr (Rate-Determining Step) Iminium->Step3 Cyclized Spirocyclic Cation Intermediate Step3->Cyclized Step4 Deprotonation (-H+) Cyclized->Step4 Product Tetracyclic Product Step4->Product

Caption: General mechanism of the Pictet-Spengler reaction.

Protocol: Synthesis of a Benzo[b]pyrazino[1,2,3,4-lmn][1][4]naphthyridine Derivative

This protocol describes a representative Pictet-Spengler reaction using formaldehyde as the carbonyl source.

Materials:

  • Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.2 eq)

  • Trifluoroacetic acid (TFA, 5 vol%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in DCM in a round-bottom flask.

  • Add formaldehyde solution, followed by the dropwise addition of TFA at room temperature. The acid catalyst is crucial for promoting the formation of the electrophilic iminium ion.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the aqueous layer is basic (pH ~8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetracyclic product.

Self-Validation:

  • Expected Outcome: Formation of a new, high-molecular-weight product with a distinct TLC Rf value compared to the starting material.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the -NH₂ protons, appearance of a new methylene bridge, and shifts in aromatic protons), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the exact mass.

Application II: A Gateway to Spirocyclic Architectures

Spirocycles are highly sought-after motifs in drug discovery due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity for biological targets.[10][11] Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate can be elaborated into valuable spiro-piperidine compounds.

Synthetic Strategy

A common strategy involves a multi-step sequence that transforms the ester and aniline functionalities into a new spiro-fused ring. One plausible approach is an intramolecular condensation to form a spiro-oxindole piperidine, a privileged scaffold in medicinal chemistry.

  • N-Acylation: The primary aniline is first acylated, for example, with chloroacetyl chloride, to install a reactive handle.

  • Intramolecular Cyclization: Under basic conditions, the enolate of the piperidine ester can displace the chloride on the N-acyl chain, but a more controlled route involves first converting the ester to a more reactive species or using a different cyclization strategy. A Friedel-Crafts type cyclization is another possibility after suitable modification. A more direct approach found in literature for similar systems involves an intramolecular Heck reaction if the aniline is first converted to an aryl halide.

A more direct and documented approach for creating spiro-piperidines often involves using the piperidine ring as a nucleophile or precursor to a nucleophile that attacks an external electrophile, or vice-versa.[12] For this specific substrate, a plausible transformation involves converting the aniline into a diazonium salt, which could then participate in a radical cyclization initiated by a reductant, with the ester group acting as a radical acceptor after modification.

G Start Ethyl 1-(2-aminophenyl) piperidine-4-carboxylate Step1 1. N-Acylation (e.g., Chloroacetyl chloride) 2. Base-mediated cyclization Start->Step1 Step2 1. Diazotization (NaNO2, HCl) 2. Intramolecular Reaction Start->Step2 Product1 Spiro[piperidine-4,3'-oxindole] Derivative Step1->Product1 Product2 Spirocyclic Fused System Step2->Product2

Caption: Potential synthetic pathways to spirocyclic compounds.

Application III: A Versatile Scaffold for Library Synthesis

Beyond complex cyclizations, the title compound is an excellent starting point for generating libraries of drug-like molecules through systematic modification of its functional groups.[3] This approach is central to structure-activity relationship (SAR) studies in drug discovery.

Key Diversification Points
  • Amide Library Synthesis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The resulting acid is a key intermediate for coupling with a diverse panel of amines using peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of piperidine-4-carboxamides.[13]

  • Alcohol and Ether Derivatives: The ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized to form ethers or esters.

  • Aniline Derivatization: The primary aromatic amine can be acylated, sulfonated, or used in reductive amination reactions to introduce a wide variety of substituents, modulating the electronic and steric properties of this part of the molecule.

Workflow for Parallel Synthesis

G cluster_0 Ester Modification cluster_1 Aniline Modification Core Core Scaffold Ethyl 1-(2-aminophenyl) piperidine-4-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Acylation Acylation (Acyl Chloride Library) Core->Acylation Acid Carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (Amine Library) Acid->Amidation Amide_Lib Amide Library (R1-NH-CO-) Amidation->Amide_Lib Acyl_Lib N-Acyl Library (R2-CO-NH-) Acylation->Acyl_Lib

Caption: Workflow for generating chemical libraries from the core scaffold.

Quantitative Data Summary

The utility of a scaffold is often demonstrated by the yields and purity achieved across a library synthesis. The following table represents typical outcomes for the derivatization of the core scaffold.

Modification TypeReagentsTypical Yield RangeNotes
Ester Hydrolysis LiOH, THF/H₂O90-98%Clean conversion, simple acid-base workup.
Amide Coupling HATU, DIPEA, Amine65-95%Yield is dependent on the nucleophilicity of the amine.
Ester Reduction LiAlH₄, THF85-95%Requires anhydrous conditions.
N-Acylation R-COCl, Pyridine70-90%Generally high-yielding for various acyl chlorides.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is more than a simple chemical intermediate; it is a sophisticated molecular tool. Its pre-organized reactive sites enable the efficient construction of complex fused and spirocyclic systems through powerful transformations like the Pictet-Spengler reaction. Furthermore, its functional handles provide multiple points for diversification, making it an ideal scaffold for building libraries for drug discovery programs. The protocols and strategies outlined in this guide demonstrate the compound's versatility and provide a solid foundation for researchers to explore its full synthetic potential.

References

  • Wikipedia contributors. (2024). Ullmann condensation. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia.

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.

  • W. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.

  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

  • Toja, E., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-24.

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History.

  • Dračínský, M., & Hodková, H. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 24(23), 4256.

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

  • BenchChem. (2025). The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold.

  • Shiozaki, M., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary information to overcome common challenges and successfully synthesize your target compound.

Introduction to the Synthesis

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The synthesis of this molecule typically involves the formation of a C-N bond between an aniline derivative and a piperidine ring. The most common and modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. An alternative, more classical approach involves the initial synthesis of the corresponding nitro-aromatic compound, followed by reduction to the desired aniline.

This guide will focus on troubleshooting both the Buchwald-Hartwig amination and the nitro-reduction pathway, providing practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Scenario 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting the Buchwald-Hartwig amination between 2-bromoaniline and ethyl piperidine-4-carboxylate, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Buchwald-Hartwig aminations are a common issue and can stem from several factors. This reaction is known to be sensitive to various parameters.[1] Here is a systematic approach to troubleshooting this problem:

1. Catalyst and Ligand Integrity:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be thoroughly degassed prior to use.

  • Ligand Selection: The choice of phosphine ligand is critical. For the coupling of an aniline with a secondary cyclic amine, bulky, electron-rich ligands are often required to promote reductive elimination.[2][3] If you are using a general-purpose ligand, consider screening more specialized Buchwald ligands such as XPhos, SPhos, or BrettPhos.

  • Pre-catalyst vs. In situ Generation: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.

2. Reaction Conditions:

  • Base Selection: The strength and nature of the base are crucial. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction. However, if you observe side reactions like ester hydrolysis, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better option.

  • Solvent Choice: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations. Ensure they are anhydrous.

  • Temperature: While these reactions often require elevated temperatures (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. If you suspect decomposition, try lowering the reaction temperature and extending the reaction time.

3. Starting Material Quality:

  • Purity of Reagents: Ensure your 2-bromoaniline and ethyl piperidine-4-carboxylate are pure. Impurities can poison the catalyst.

  • Aryl Halide Reactivity: Aryl bromides are generally good substrates. If you are using an aryl chloride, the reaction will be more challenging and will likely require a more specialized catalyst system.

Troubleshooting Workflow:

G start Low/No Product Yield check_inert 1. Verify Inert Atmosphere and Reagent Degassing start->check_inert check_catalyst 2. Evaluate Catalyst/Ligand System check_inert->check_catalyst Atmosphere is good screen_ligands Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands check_conditions 3. Optimize Reaction Conditions screen_ligands->check_conditions screen_bases Screen Different Bases (e.g., Cs2CO3, K3PO4) check_conditions->screen_bases screen_solvents Try Different Anhydrous Solvents (Toluene, Dioxane) check_conditions->screen_solvents adjust_temp Adjust Temperature check_conditions->adjust_temp check_sm 4. Check Starting Material Purity check_conditions->check_sm Conditions Optimized success Improved Yield screen_bases->success screen_solvents->success adjust_temp->success purify_sm Purify Starting Materials check_sm->purify_sm purify_sm->success

Caption: Troubleshooting Decision Tree for Low Yield.

Scenario 2: Presence of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, mainly hydrodehalogenation of my 2-bromoaniline and the formation of a diarylamine. How can I suppress these side reactions?

Answer:

The formation of side products is a common challenge in palladium-catalyzed cross-coupling reactions. Here's how to address the specific side products you're observing:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can compete with the desired C-N bond formation.

    • Minimize Water: Ensure your reaction is strictly anhydrous, as water can be a proton source.

    • Choice of Base: A very strong base can sometimes promote this side reaction. Consider using a slightly weaker base.

    • Ligand Effects: Bulky electron-rich ligands generally favor the desired reductive elimination over pathways leading to hydrodehalogenation.

  • Diarylamine Formation: This happens when the newly formed product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, reacts with another molecule of 2-bromoaniline.

    • Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of the amine is often preferred.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular reaction between the two starting materials over the reaction of the product with the aryl halide.

    • Ligand Choice: The ligand can influence the relative rates of the desired reaction and the diarylamine formation. Screening ligands can be beneficial.

Scenario 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I am having trouble purifying it by column chromatography. The product seems to be streaking on the silica gel column.

Answer:

The basic nature of the aniline and piperidine nitrogen atoms in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some strategies to improve the purification:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.

  • Use a Different Stationary Phase: If adding a modifier is not sufficient or is undesirable for downstream applications, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This is an excellent choice for purifying basic amines as it minimizes the strong acid-base interactions.

  • Reverse-Phase Chromatography: If your product has sufficient lipophilicity, reverse-phase flash chromatography can be a very effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

A1: The most common and generally efficient method is the Buchwald-Hartwig amination of an o-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with ethyl piperidine-4-carboxylate.[2][3] An alternative route is the synthesis of ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate followed by reduction of the nitro group . This two-step approach can be advantageous if the Buchwald-Hartwig coupling proves problematic or if the starting materials for this route are more readily available or cost-effective.

Q2: Which palladium catalyst and ligand combination is recommended for the Buchwald-Hartwig amination?

A2: A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. For coupling with a secondary amine like ethyl piperidine-4-carboxylate, ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-formed catalyst complex, such as an (NHC)Pd(allyl)Cl catalyst, can also provide high efficiency.

Q3: What are the typical reaction conditions for the reduction of ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate?

A3: The nitro group can be reduced under various conditions. A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . For TLC, you can visualize the spots under UV light and/or by staining with a suitable agent like potassium permanganate or ninhydrin.

Q5: What are the expected spectroscopic data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

  • ¹H NMR: Signals for the aromatic protons of the aminophenyl group (in the range of 6.5-7.5 ppm), the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the piperidine ring protons (a complex pattern of multiplets between 1.5 and 3.5 ppm). The amine protons will appear as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons, the ester carbonyl carbon (around 175 ppm), the ethyl ester carbons, and the piperidine ring carbons.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 263.17.

Experimental Protocols

The following are representative protocols based on general procedures found in the literature. Optimization may be required for your specific setup.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure and should be optimized for best results.

Reagent/ParameterSuggested Value
2-Bromoaniline1.0 eq
Ethyl piperidine-4-carboxylate1.2 eq
Palladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05 eq
XPhos0.04 - 0.10 eq
Sodium tert-butoxide (NaOtBu)1.4 eq
Solvent (anhydrous, degassed)Toluene
Temperature100 - 110 °C
Reaction Time8 - 24 hours

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous, degassed toluene, followed by ethyl piperidine-4-carboxylate and then 2-bromoaniline.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis via Nitro-Precursor and Reduction

Step 2a: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

This step is a nucleophilic aromatic substitution.

Reagent/ParameterSuggested Value
1-Fluoro-2-nitrobenzene1.0 eq
Ethyl piperidine-4-carboxylate1.1 eq
Potassium Carbonate (K₂CO₃)2.0 eq
SolventDimethylformamide (DMF)
Temperature100 - 120 °C
Reaction Time12 - 24 hours

Step-by-Step Procedure:

  • To a round-bottom flask, add ethyl piperidine-4-carboxylate, potassium carbonate, and DMF.

  • Add 1-fluoro-2-nitrobenzene and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

Step 2b: Reduction of the Nitro Group

Reagent/ParameterSuggested Value
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate1.0 eq
10% Palladium on Carbon (Pd/C)5 - 10 mol%
SolventMethanol or Ethanol
Hydrogen SourceHydrogen gas (balloon or Parr shaker)
TemperatureRoom Temperature
Reaction Time4 - 12 hours

Step-by-Step Procedure:

  • Dissolve ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to yield the final product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Visualizing the Synthetic Pathways

G cluster_0 Buchwald-Hartwig Amination cluster_1 Nitro Reduction Pathway A1 2-Bromoaniline A_react Pd Catalyst Ligand, Base Toluene, 110°C A1->A_react A2 Ethyl piperidine-4-carboxylate A2->A_react A_prod Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate A_react->A_prod B1 1-Fluoro-2-nitrobenzene B_react1 K2CO3, DMF 120°C B1->B_react1 B2 Ethyl piperidine-4-carboxylate B2->B_react1 B_inter Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate B_react1->B_inter B_react2 H2, Pd/C MeOH, RT B_inter->B_react2 B_prod Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate B_react2->B_prod

Caption: Overview of Synthetic Routes.

References

  • Baxendale, I. R., et al. (2010). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Organic Chemistry, 75(13), 4509-4521. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PrepChem. (2023). Synthesis of 1-[2-(o-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wermuth, C. G. (Ed.). (2003). The Practice of Medicinal Chemistry. Academic Press.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1124–1134.
  • PrepChem. (2023). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. As a crucial intermediate in pharmaceutical development, optimizing its synthesis is paramount for achieving high yields and purity. This guide, compiled by our team of application scientists, offers field-proven insights to navigate the common challenges encountered during this synthesis, primarily focusing on the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction to synthesize Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is showing low to no yield. What are the likely causes?

A: Low or no yield in this C-N coupling reaction can stem from several factors.[1] The primary suspects are often related to the catalyst system, the purity of your reagents, or the reaction environment. Specifically, consider:

  • Catalyst Inactivity: The palladium catalyst, especially if not a pre-catalyst, may not have been properly activated to its Pd(0) state.[2][3] Ensure you are using fresh, high-purity catalyst and ligand.

  • Reagent Quality: The presence of moisture or oxygen can deactivate the catalyst. Use anhydrous, degassed solvents and ensure your amine and aryl halide are pure.

  • Incorrect Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but its efficacy can be diminished if it has degraded.[4]

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For coupling with a secondary amine like ethyl piperidine-4-carboxylate, a ligand such as RuPhos might be a good starting point.[4]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A: Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and homocoupling of either the aryl halide or the amine.[4]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced. It can be a result of β-hydride elimination, a known side reaction.[5][6] Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this.

  • Homocoupling: Dimerization of the starting materials can be promoted by certain catalyst systems and conditions.[4] Fine-tuning the catalyst loading and temperature is often an effective solution.[4]

Q3: What is the best way to monitor the progress of my reaction?

A: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] These techniques allow you to track the consumption of starting materials and the formation of the desired product over time, helping you determine the optimal reaction time.

Q4: Are there greener alternatives to solvents like toluene and dioxane for this reaction?

A: Yes, while toluene and dioxane are commonly used, there is a push towards more environmentally friendly solvents.[8] Some studies have explored the use of ethereal solvents like CPME or alcohol solvents such as t-AmOH.[2] However, it's important to note that chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[2]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you might encounter during the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate via Buchwald-Hartwig amination.

Problem 1: Inconsistent Reaction Yields
Potential Cause Recommended Solution Scientific Rationale
Atmospheric Contamination Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Moisture can hydrolyze the base and affect the catalytic cycle.
Variable Reagent Quality Use freshly opened or properly stored high-purity reagents. Purify reagents if necessary.Impurities in the aryl halide, amine, or solvent can interfere with the catalyst or participate in side reactions, leading to inconsistent results.
Inadequate Mixing Use efficient magnetic stirring to ensure the reaction mixture is homogeneous, especially since inorganic bases can be dense and settle at the bottom.[2]Proper mixing is crucial for effective interaction between the catalyst, substrates, and base, leading to a consistent reaction rate.
Inconsistent Heating Use a preheated oil bath or a heating block with a temperature controller to maintain a stable and uniform reaction temperature.[4]The rate of the catalytic cycle is temperature-dependent. Fluctuations can lead to variable reaction times and yields.
Problem 2: Difficulty in Product Purification
Potential Cause Recommended Solution Scientific Rationale
Residual Palladium Catalyst After the reaction, filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst residues.[7][9]Palladium residues can interfere with subsequent reactions and are often undesirable in the final product, especially for pharmaceutical applications.
Co-eluting Impurities Optimize your column chromatography conditions. Consider using a different solvent system or a gradient elution.Side products with similar polarity to the desired product can be challenging to separate. A systematic approach to chromatography development is key.
Product Degradation on Silica Gel If the product is sensitive to acid, consider using a neutral or basic alumina for chromatography, or treat the silica gel with a base like triethylamine before use.The slightly acidic nature of silica gel can cause degradation of certain amine-containing compounds.

Experimental Protocols

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a general starting point for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Materials:

  • 2-Haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) (1.0 mmol)

  • Ethyl piperidine-4-carboxylate (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[4]

  • Ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%)[4]

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)[4]

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)[4]

Procedure:

  • In an oven-dried reaction vial under an inert atmosphere, combine the 2-haloaniline, palladium precatalyst, and base.[4]

  • Add the anhydrous, degassed solvent via syringe.[4]

  • Add the ethyl piperidine-4-carboxylate via syringe.[4]

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).[9][10]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.[4]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting materials.

  • Develop the plate and visualize the spots under UV light or by using a staining agent like potassium permanganate.

  • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_catalyst->start No, replace catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes check_reagents->start No, purify/replace reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes optimize_ligand Optimize ligand check_conditions->optimize_ligand No success Improved Yield check_conditions->success Yes optimize_base Optimize base optimize_ligand->optimize_base optimize_temp Optimize temperature optimize_base->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 234–240. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
  • BenchChem. (2025, November). Technical Support Center: N-Arylation of Piperazine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • BenchChem. (2025, December). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will explore the underlying chemical principles, address common experimental hurdles, and provide actionable solutions based on established methodologies.

The primary synthetic route for this molecule involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction forms the crucial C-N bond between an aryl halide (or triflate) and the secondary amine of the piperidine ring. Success in this synthesis hinges on the careful selection and control of several key parameters.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis to provide a solid theoretical grounding for your experimental work.

Q1: What is the most common and effective method for synthesizing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

The most prevalent method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds between aryl halides (e.g., 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline) and ethyl piperidine-4-carboxylate.[1][3] It has largely replaced harsher, more traditional methods due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.

Q2: Can you illustrate the catalytic cycle for the Buchwald-Hartwig amination?

Certainly. The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The piperidine amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[2][4]

Below is a diagram illustrating this fundamental process.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Ar-X Amido_Complex Ar-Pd(II)(NR_2)L_n (Amido Complex) OA_Complex->Amido_Complex + HNR_2 - HX (via Base) Amido_Complex->Pd0 Amido_Complex->Pd0 Product Ar-NR_2 (Product) Amido_Complex->Product Reductive Elimination label_reduct Regenerates Catalyst ArX 2-Haloaniline (Ar-X) Amine Ethyl Piperidine-4-carboxylate (HNR_2) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Q3: Why is the choice of ligand so critical for this reaction?

The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are typically required.

  • Promoting Reductive Elimination: Sterically hindered ligands accelerate the final reductive elimination step, which is often the rate-limiting step, to release the final product.[1]

  • Preventing Side Reactions: They help prevent β-hydride elimination, a common side reaction that can lead to hydrodehalogenation of the starting material.[4]

  • Enhancing Catalyst Stability: The ligand stabilizes the active Pd(0) species, preventing decomposition and improving overall catalyst turnover.

Different "generations" of catalyst systems with increasingly sophisticated ligands have been developed to broaden the scope and improve the efficiency of the reaction.[1]

Q4: What are the most suitable bases and solvents?

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can also be used, often under milder conditions. The choice of base can significantly impact the reaction rate and yield.

  • Solvents: Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are the most commonly used solvents.[3] It is critical to ensure these solvents are thoroughly deoxygenated before use, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Potential Cause A: Inactive Catalyst System

  • Diagnosis: The reaction fails to start, or stalls completely, with starting materials largely unconsumed (as monitored by TLC or LC-MS).

  • Explanation: The active Pd(0) species is not being generated or is rapidly decomposing. This can be due to an impure palladium source (e.g., Pd(OAc)₂), a degraded ligand, or the presence of oxygen in the reaction vessel.

  • Solution:

    • Use a Pre-catalyst: Employ a modern, air-stable Pd pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle). These complexes readily generate the active Pd(0) species in solution.

    • Ensure Ligand Quality: Use high-purity phosphine ligands, which can be sensitive to air oxidation. Store them under an inert atmosphere (Nitrogen or Argon).

    • Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon for 30-60 minutes can suffice.

Potential Cause B: Inappropriate Base or Insufficient Basicity

  • Diagnosis: The reaction is sluggish, and analysis shows the presence of all starting materials and only trace amounts of the product.

  • Explanation: The base is not strong enough to efficiently deprotonate the piperidine nitrogen once it coordinates to the palladium center. This stalls the catalytic cycle before the formation of the key palladium-amido complex.

  • Solution:

    • Switch to a Stronger Base: If using a weaker base like K₂CO₃, consider switching to sodium tert-butoxide (NaOtBu).

    • Check Base Quality: Ensure the base is anhydrous. For example, NaOtBu is highly hygroscopic and should be handled in a glovebox or weighed quickly in the air.

    • Optimize Stoichiometry: Use a slight excess of the base (typically 1.2-1.5 equivalents) to ensure complete deprotonation.

BaseTypical StrengthCommon Applications & Notes
Sodium tert-butoxide (NaOtBu)StrongVery common, highly effective but sensitive to moisture.
Cesium Carbonate (Cs₂CO₃)Moderate-StrongGood for sensitive substrates; often allows for lower temperatures.
Potassium Phosphate (K₃PO₄)ModerateA milder option that can be effective with certain ligand systems.
Potassium Carbonate (K₂CO₃)WeakGenerally requires higher temperatures or more reactive substrates.

Table 1: Comparison of common bases used in Buchwald-Hartwig amination.

Problem 2: Significant Formation of Side Products

Potential Cause A: Hydrodehalogenation of the Aryl Halide

  • Diagnosis: You observe a significant amount of aniline (the starting aryl halide minus the halogen) in your crude reaction mixture.

  • Explanation: This side product arises from a competing pathway called β-hydride elimination from the palladium-amido intermediate.[4] Instead of reductive elimination to form the desired product, a hydride is transferred to the palladium, which then reductively eliminates to form the hydrodehalogenated arene and an imine.

  • Solution:

    • Optimize the Ligand: This is the most critical factor. Using a very bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos or RuPhos) sterically favors the reductive elimination pathway over β-hydride elimination.

    • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes suppress this side reaction.

Troubleshooting_Workflow start Low Yield Issue check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are reagents/solvents pure & dry? check_catalyst->check_reagents Yes solution_catalyst Use pre-catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_base Is the base appropriate? check_reagents->check_base Yes solution_reagents Use anhydrous/degassed solvent. Purify starting materials. check_reagents->solution_reagents No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaOtBu). Check quality and stoichiometry. check_base->solution_base No solution_temp Run temperature screen (e.g., 80-110 °C). check_temp->solution_temp No

Caption: A workflow for troubleshooting low-yield reactions.

Problem 3: Difficulties in Product Purification

Potential Cause A: Persistent Palladium Impurities

  • Diagnosis: The final product is colored (often gray, black, or brown), and analytical data (like ICP-MS) shows high levels of residual palladium.

  • Explanation: Palladium catalysts and their byproducts can be difficult to remove completely by standard silica gel chromatography.

  • Solution:

    • Activated Carbon Treatment: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with activated carbon for 1-2 hours, then filter through a pad of Celite.

    • Scavenger Resins: Use a commercially available palladium scavenger resin. These are functionalized polymers that selectively bind to palladium, allowing for its removal by simple filtration.

    • Optimize Chromatography: Sometimes, adding a small amount of a chelating agent like triethylamine to the chromatography eluent can help move palladium residues off the column.

Potential Cause B: Co-elution with Starting Materials or Side Products

  • Diagnosis: Fractions from column chromatography contain a mixture of the desired product and starting materials or byproducts.

  • Explanation: The polarity of the product may be very similar to that of the unreacted starting materials or side products, making separation difficult.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems for chromatography using TLC. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can dramatically alter selectivity.

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. The desired product has a basic aniline nitrogen and a basic piperidine nitrogen. You can selectively extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.

Example Optimized Protocol

This protocol is a starting point and should be optimized for your specific laboratory conditions and reagent batches.

Objective: To synthesize Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate from 2-bromoaniline and ethyl piperidine-4-carboxylate.

Materials:

  • 2-Bromoaniline (1.0 eq)

  • Ethyl piperidine-4-carboxylate (1.1 eq)[5][6]

  • XPhos Pd G3 (a pre-catalyst, 0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add the XPhos Pd G3 pre-catalyst and sodium tert-butoxide. The flask is sealed, and the atmosphere is replaced with argon.

  • Reagent Addition: Under a positive pressure of argon, add the 2-bromoaniline, ethyl piperidine-4-carboxylate, and anhydrous, degassed toluene.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble palladium species.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the title compound.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • Ethyl piperidine-4-carboxylate - Cheméo. [Link]

Sources

"stability and storage of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. It covers critical aspects of stability, storage, and troubleshooting to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

For long-term stability, the compound should be stored in a tightly sealed container at -20°C . It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] Aliquoting the compound into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening.

Q2: Is this compound sensitive to air, light, or moisture?

Yes, this compound possesses two key structural features that make it sensitive to environmental conditions:

  • Aromatic Amine (2-aminophenyl group): Primary aromatic amines are notoriously susceptible to oxidation when exposed to air (oxygen), a process often accelerated by light. This can lead to the formation of colored impurities, typically ranging from yellow to dark brown.

  • Ethyl Ester Group: The ester functional group is prone to hydrolysis, a reaction with water that would convert the ester into the corresponding carboxylic acid. This process can be catalyzed by the presence of acids or bases.

Therefore, protecting the compound from air, light, and moisture is critical for maintaining its purity.[2][3]

Q3: My sample of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate has developed a yellow or brownish tint. Is it still usable?

The development of a yellow or brown color is a common sign of degradation, most likely due to the oxidation of the 2-aminophenyl moiety. While slight discoloration may not significantly impact the outcome of all experiments, it indicates the presence of impurities.

Causality: The lone pair of electrons on the aromatic nitrogen atom is easily oxidized, leading to the formation of colored quinone-imine type structures or other polymeric byproducts.

Before use, you should verify the purity of the discolored sample using an appropriate analytical method, such as TLC, LC-MS, or ¹H NMR. If significant degradation is detected, purification (e.g., by column chromatography) may be necessary.

Q4: What are the recommended solvents for dissolving and storing this compound in solution?

For short-term storage in solution, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable. If a protic solvent is required for an experiment, fresh, anhydrous versions should be used, and the solution should be prepared immediately before use. Storing the compound in protic solvents like methanol or ethanol for extended periods is not recommended due to the risk of transesterification or enhanced hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Experimental Results or Low Yields
  • Possible Cause: Compound degradation. The presence of impurities from oxidation or hydrolysis can interfere with reactions, leading to side products or lower yields.

  • Troubleshooting Steps:

    • Verify Purity: Run a purity check on your starting material using LC-MS or ¹H NMR. Compare the results to the certificate of analysis or a freshly opened sample.

    • Use Inert Atmosphere: If you are not already doing so, ensure your reaction is set up under an inert atmosphere (argon or nitrogen) to prevent further oxidation.[2]

    • Use Anhydrous Conditions: Employ anhydrous solvents and glassware to prevent hydrolysis of the ethyl ester.

Issue 2: Appearance of a New, More Polar Spot on TLC
  • Possible Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their ester counterparts and will have a lower Rf value on a normal-phase silica TLC plate.

  • Troubleshooting Steps:

    • Co-spotting: On a TLC plate, spot your sample, the starting material reference, and a co-spot (both sample and reference in the same lane). This will help confirm if the new spot is an impurity.

    • LC-MS Analysis: Analyze the sample by LC-MS. The hydrolyzed product will have a molecular weight that is 28.03 Da lower than the parent compound (loss of C₂H₄).

Troubleshooting Workflow Diagram

G cluster_impure Handling Impure Compound start Problem Observed (e.g., Color Change, Low Yield) check_purity Assess Compound Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure decision Is Purification Feasible? is_pure->decision No proceed Proceed with Experiment (With Caution) is_pure->proceed Yes purify Purify Compound (e.g., Column Chromatography) purify->check_purity discard Discard and Use New Aliquot decision->purify Yes decision->discard No review Review Handling Procedures (Inert Atmosphere, Anhydrous) proceed->review

Caption: Troubleshooting decision tree for compound stability issues.

Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
  • Procurement: Upon receiving the compound, immediately place it in a -20°C freezer.

  • Aliquoting: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), divide the bulk container into smaller, single-use glass vials.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 10-15 seconds.[1][2]

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Place the labeled vials back into the -20°C freezer in a secondary container that is clearly marked and protected from light.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your compound in a suitable solvent (e.g., Dichloromethane). Spot it on the pencil line. If available, spot a reference standard of the compound alongside it.

  • Develop Plate: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes). Let the solvent front travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities like the hydrolyzed acid) or new colored spots, indicates degradation.

Technical Data Summary

Note: Data for the exact target compound is not widely published. The following table includes data for structurally related compounds to provide an estimate. Researchers should determine the properties of their specific batch experimentally.

PropertyValue (for related compounds)SourceComments
Molecular Formula C₁₄H₂₀N₂O₂N/ABased on structure.
Molecular Weight 248.32 g/mol [4]Calculated.
Appearance Colorless to light yellow liquid/solid[5][6]Expected for pure compound.
Boiling Point ~204 °C (for Ethyl 4-piperidinecarboxylate)[5]The aminophenyl group will increase the boiling point.
Storage Class 10 - Combustible liquids[7]General classification for similar structures.
Incompatibilities Strong oxidizing agents, Acids, Bases[1][3]Avoid contact to prevent degradation.
Potential Degradation Pathways

The primary routes of degradation are oxidation of the aniline nitrogen and hydrolysis of the ethyl ester.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent Ethyl 1-(2-aminophenyl) piperidine-4-carboxylate oxidized Colored Impurities (e.g., Quinone-imines) parent->oxidized [O₂], light hydrolyzed 1-(2-aminophenyl)piperidine- 4-carboxylic acid parent->hydrolyzed H₂O, acid/base

Caption: Primary degradation pathways for the target compound.

References
  • Apollo Scientific. Ethyl piperidine-4-carboxylate Safety Data Sheet. Link

  • Fisher Scientific. Ethyl 4-amino-1-piperidinecarboxylate Safety Data Sheet. Link

  • Fisher Scientific. 1-(2-Aminoethyl)piperazine Safety Data Sheet. Link

  • Enamine. 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid hydrochloride Safety Data Sheet. Link

  • Fisher Scientific. Ethyl isonipecotate Safety Data Sheet. Link

  • Sigma-Aldrich. Ethyl 4-amino-1-piperidinecarboxylate Product Page. Link

  • CymitQuimica. 1-(4-aminophenyl)piperidine-4-carboxylic acid Safety Data Sheet. Link

  • ChemicalBook. ETHYL 1-(4-AMINOPHENYL)-4-PIPERIDINECARBOXYLATE Safety Data Sheet. Link

  • TCI Chemicals. tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate Safety Data Sheet. Link

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Link

  • ChemicalBook. Ethyl 4-piperidinecarboxylate Safety Data Sheet. Link

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Link

  • PrepChem.com. Synthesis of 1-[2-(o-Aminophenyl)ethyl]-4-benzamidopiperidine. Link

  • Autech Industry Co.,Limited. Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Link

  • World Health Organization. 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester Review. Link

Sources

Technical Support Center: A Guide to the Safe Handling of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a framework for the safe handling and use of novel or poorly characterized chemical compounds, using analogues of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate for illustrative purposes. A specific Safety Data Sheet (SDS) for "Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate" was not available through standard safety information repositories at the time of writing. Researchers must obtain and consult the compound-specific SDS from their supplier before commencing any experimental work. The information herein is intended to supplement, not replace, a formal risk assessment and the specific guidance provided in the official SDS.

Section 1: Foundational Safety and Risk Assessment

This section addresses the critical first steps a researcher must take before bringing a new chemical entity into the laboratory. The absence of comprehensive public data necessitates a conservative approach grounded in the principles of chemical analogy and risk mitigation.

Frequently Asked Questions (FAQs)

Q: I cannot find a detailed Safety Data Sheet (SDS) for my specific compound. What is the immediate course of action?

A: The absence of an SDS for a novel compound is a significant red flag. Your first action is to contact the chemical supplier and demand a complete, compliant SDS. If one cannot be provided, you must treat the substance as having a high degree of unknown toxicity. A risk assessment should be performed by evaluating the hazards associated with its primary structural motifs: the piperidine ring, the aromatic amine (aminophenyl group), and the ethyl ester. For instance, piperidine itself is classified as a flammable, toxic, and corrosive substance, while aromatic amines can be toxic and are often susceptible to oxidation.[1]

Q: Based on its structure, what are the potential, unconfirmed hazards of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

A: By chemical analogy, we can infer potential hazards. The piperidine moiety suggests potential for skin and eye irritation, as seen in related compounds like Ethyl 4-aminopiperidine-1-carboxylate.[2][3] The aminophenyl group introduces risks associated with aromatic amines, including potential toxicity and mutagenicity. Therefore, it is prudent to assume the compound may be:

  • Harmful if swallowed, inhaled, or in contact with skin.[4]

  • A cause of serious skin and eye irritation or damage.[5]

  • Potentially combustible.[6]

  • Reactive with strong oxidizing agents, acids, and bases.[7]

A thorough, documented risk assessment is mandatory before any handling.

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

Proper hazard identification is the cornerstone of laboratory safety. While awaiting a specific SDS, a conservative classification based on known analogues is a responsible starting point.

Illustrative GHS Hazard Classification (Based on Analogues)

The following table summarizes the GHS classifications for a structurally related compound, Ethyl 4-amino-1-piperidinecarboxylate , and should be used as an example of what to expect.

Hazard ClassGHS CategorySignal WordHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[2][3]
Combustible LiquidCategory 4WarningCombustible liquid[6]
Personal Protective Equipment (PPE) Workflow

Effective protection relies on understanding why each piece of PPE is selected. The causality behind these choices is as important as the equipment itself.

cluster_ppe PPE Selection Workflow for Novel Compounds cluster_core Core Protection (All Times) cluster_enhanced Enhanced Protection (Task-Dependent) START Receipt of New Chemical RISK Risk Assessment: Assume Irritant, Toxic, and Combustible START->RISK No SDS available LAB_COAT Lab Coat (Protects skin from splashes) RISK->LAB_COAT GOGGLES Safety Goggles (Protects eyes from splashes/vapors) RISK->GOGGLES GLOVES Nitrile Gloves (Check breakthrough time) RISK->GLOVES FUME_HOOD Fume Hood (For weighing, transfers, and reactions) RISK->FUME_HOOD Handling liquid or solid RESPIRATOR Respirator (For spill cleanup or ventilation failure) RISK->RESPIRATOR Emergency use FACE_SHIELD Face Shield (For splash-risk operations) FUME_HOOD->FACE_SHIELD Risk of energetic reaction

Caption: PPE selection workflow for a novel chemical.

PPE FAQs

Q: What type of gloves should I use?

A: Standard nitrile gloves are a minimum requirement. However, for prolonged operations or when handling the compound in a solvent, it is crucial to consult a glove compatibility chart for the specific solvent being used. Always double-glove if there is a high risk of exposure. Inspect gloves for any signs of degradation or perforation before and during use.[4]

Q: Is a standard lab coat sufficient?

A: A flame-resistant lab coat that fully covers the arms is essential. For operations with a significant splash risk, consider using a chemically resistant apron over the lab coat. Full-body "bunny suits" may be required for large-scale work or during major spill cleanups to prevent widespread contamination.[8]

Section 3: Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for ensuring both experimental integrity and personal safety.

Protocol: General Handling and Storage
  • Preparation: Before handling, ensure the work area is clean and uncluttered. The chemical fume hood sash should be lowered to the appropriate working height. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • Weighing: If the compound is a solid, weigh it directly within the fume hood to prevent inhalation of fine particulates. Use anti-static weigh boats or brushes to minimize electrostatic discharge.

  • Transfers: When transferring the liquid, use a syringe or cannula for air-sensitive reactions or a glass pipette for general transfers. Perform all transfers over a secondary containment tray to catch any drips or spills.

  • Storage: The compound should be stored in a tightly sealed, clearly labeled container.[9] Based on its functional groups, it should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[7] Storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidative degradation of the aminophenyl group.[7]

  • Disposal: All contaminated waste, including pipette tips, gloves, and empty containers, must be disposed of in a designated hazardous waste container. Never dispose of this chemical down the drain.[6] Follow all institutional and local regulations for chemical waste disposal.

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the harm from an accidental exposure. All personnel must be familiar with these procedures before beginning work.

First Aid Q&A

Q: What is the immediate response to skin contact?

A: Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Do not hesitate to use the emergency safety shower for large-scale contact. Seek medical attention promptly after the initial decontamination.

Q: What should I do in case of eye contact?

A: Go directly to the nearest emergency eyewash station and flush the eyes with a continuous, gentle stream of water for a minimum of 15 minutes.[11] Hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid. Remove contact lenses if present and easy to do so.[6] Seek immediate and specialized medical attention.

Q: What steps are necessary for inhalation?

A: Immediately move the affected person to fresh air. If they are experiencing difficulty breathing, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration. Call for emergency medical services immediately.[7][12]

Q: How do I handle accidental ingestion?

A: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth with water. Seek immediate medical attention and provide the medical team with the chemical name and, if available, the SDS.[12]

Section 5: Experimental Troubleshooting

Unexpected experimental outcomes can sometimes indicate underlying safety or stability issues. This section provides a logical framework for addressing such problems.

Troubleshooting Decision Tree

cluster_troubleshooting Troubleshooting Unexpected Experimental Observations START Unexpected Observation (e.g., color change, gas evolution) CHECK_SAFETY Is the reaction energetic or out of control? START->CHECK_SAFETY EMERGENCY EMERGENCY SHUTDOWN (Alert supervisor, evacuate if needed) CHECK_SAFETY->EMERGENCY Yes CHECK_REAGENTS Review Reagents: Are they compatible? (Check for oxidizers, strong acids/bases) CHECK_SAFETY->CHECK_REAGENTS No INCOMPATIBLE Isolate Incompatible Reagent. Redesign experiment. CHECK_REAGENTS->INCOMPATIBLE Yes CHECK_STABILITY Review Compound Stability: Is it exposed to air, light, or heat? CHECK_REAGENTS->CHECK_STABILITY No DEGRADATION Potential Degradation (Oxidation of aminophenyl group). Consider inert atmosphere. CHECK_STABILITY->DEGRADATION Yes ANALYZE Safely quench a small aliquot. Analyze for side products (TLC, LCMS). CHECK_STABILITY->ANALYZE No

Caption: A decision tree for troubleshooting unexpected reactions.

Troubleshooting FAQs

Q: My sample is turning from a pale yellow to a dark brown/purple color in storage or during my reaction. What is happening?

A: This is a classic indicator of the oxidation of an aromatic amine (the aminophenyl group). This functional group can be sensitive to atmospheric oxygen and light, leading to the formation of highly colored polymeric impurities. To prevent this, consider storing the compound under an inert gas like nitrogen and in an amber vial to protect it from light. When using it in reactions, ensure your solvents are degassed and the reaction is run under an inert atmosphere.

Q: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?

A: Before using a novel compound, especially one that has been stored for some time, it is good practice to verify its identity and purity. Techniques like ¹H NMR or LC-MS are excellent for this. A fresh analysis can be compared to the initial characterization data to confirm that the material is still suitable for use. If degradation is observed, re-purification by column chromatography or recrystallization may be necessary.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific.
  • Apollo Scientific. (2022). Safety Data Sheet: Ethyl piperidine-4-carboxylate. Apollo Scientific.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl isonipecotate. Fisher Scientific.
  • TCI Chemicals. (2025). Safety Data Sheet: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. TCI Chemicals.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 1-Ethyl Piperidine. NJ.gov. [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Piperidine. Penta chemicals.
  • Enamine. (n.d.). Safety Data Sheet: 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid hydrochloride. Enamine.
  • Echemi. (n.d.). Safety Data Sheet: 1-(2-AMINO-ACETYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER HCL. Echemi.
  • Pharmaffiliates. (n.d.). Product Information: Ethyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. Pharmaffiliates. [Link]

  • Fisher Scientific. (2013). Material Safety Data Sheet: 1-Ethylpiperidine, 99%. Fisher Scientific.
  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • Safeopedia. (2024). First Aid for Chemical Exposure Incidents. Safeopedia. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond standard protocols to explore alternative catalytic systems, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemistry. Our goal is to empower you to optimize this crucial C-N bond formation reaction with confidence and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding catalyst selection for the N-arylation of ethyl piperidine-4-carboxylate with a 2-aminophenyl source.

Q1: What is the standard catalytic method for synthesizing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate?

The most established and widely utilized method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction typically involves coupling an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with ethyl piperidine-4-carboxylate using a palladium catalyst, a phosphine ligand, and a strong base. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[3][4][5]

Q2: Why should our lab consider alternative catalysts to traditional Palladium-phosphine systems?

While highly effective, traditional palladium systems present several challenges that justify the exploration of alternatives:

  • Cost and Toxicity: Palladium is a precious metal, making it a significant cost driver, especially at scale. Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to toxicity concerns, often requiring extensive purification.[1]

  • Ligand Sensitivity: Many phosphine ligands are expensive, air-sensitive, and can be toxic.[1]

  • Substrate Scope: Aryl chlorides, which are often more readily available and cost-effective than bromides or iodides, can be challenging substrates for some palladium catalysts, requiring higher temperatures and specialized, bulky ligands for efficient oxidative addition.[6]

Q3: What are the primary classes of alternative catalysts for this N-arylation reaction?

The main alternatives to conventional palladium catalysts are systems based on more earth-abundant and less expensive metals:

  • Nickel-Based Catalysts: Nickel has emerged as a powerful alternative due to its lower cost and excellent reactivity, particularly with less reactive aryl chlorides.[7][8] Nickel-catalyzed C-N coupling reactions often proceed under different mechanisms and can be promoted by light (photocatalysis), offering unique reactivity profiles.[9][10]

  • Copper-Based Catalysts: Copper-catalyzed N-arylation, known as the Ullmann condensation, is one of the oldest cross-coupling methods. Modern advancements with new ligands have revitalized this approach, offering a cost-effective, phosphine-free alternative. These reactions are particularly useful for certain substrate classes and can sometimes be performed in greener solvents like water.[11][12]

Q4: How do I select the best alternative catalyst system for my specific starting materials?

The optimal choice depends on several factors, primarily the nature of your aryl halide.

  • For Aryl Chlorides: Nickel-based systems are often the superior choice. Their ability to activate the strong C-Cl bond is a significant advantage over many palladium systems.[13] Photocatalytic nickel systems can be particularly effective.[7][8]

  • For Aryl Bromides/Iodides: Both advanced palladium systems and copper-catalyzed systems are excellent candidates. Copper systems may offer a significant cost advantage. If your molecule is sensitive to the strong bases typically used in palladium catalysis, modern Ullmann conditions can sometimes be milder.

  • For Base-Sensitive Substrates: Some modern palladium systems can now operate with weaker organic bases like DBU, which can be beneficial for substrates with sensitive functional groups.[14][15]

Below is a workflow to guide your decision-making process.

Catalyst Selection Workflow Catalyst System Selection Workflow Start Identify Aryl Halide (Ar-X) Aryl_Cl Aryl Chloride (Ar-Cl) Start->Aryl_Cl Aryl_Br_I Aryl Bromide/Iodide (Ar-Br / Ar-I) Start->Aryl_Br_I Ni_System Primary Choice: Nickel Catalyst System (e.g., Ni(OAc)2/d-Mebpy) [Ref: 2, 5] Aryl_Cl->Ni_System High Reactivity & Lower Cost Adv_Pd_System Alternative: Advanced Pd System (Bulky Biarylphosphine Ligand) [Ref: 15] Aryl_Cl->Adv_Pd_System If Ni fails Base_Sens Base-Sensitive Functional Groups? Aryl_Br_I->Base_Sens Cu_System Consider: Copper-Catalyzed System (Ullmann-Type) [Ref: 46, 47] Pd_System Primary Choice: Pd or Cu System Pd_System->Adv_Pd_System Weak_Base_Pd Consider: Pd / Weak Organic Base (e.g., XantPhos/DBU) [Ref: 35] Base_Sens->Weak_Base_Pd Yes Cost_Concern Cost a Major Factor? Base_Sens->Cost_Concern No Cost_Concern->Cu_System Yes Cost_Concern->Pd_System No Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Ligand\nExchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand\nExchange + HNR'R'' - HX L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Ligand\nExchange->L-Pd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive\nElimination Reductive\nElimination->L-Pd(0) + Ar-NR'R''

Sources

Technical Support Center: Solvent Effects in Reactions of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. This versatile building block is a cornerstone in the synthesis of complex heterocyclic systems, but its reactivity is profoundly influenced by the choice of solvent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes.

Part 1: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific issues you may encounter during key reactions involving Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield or Stalled Buchwald-Hartwig Amination

Question: I am attempting a palladium-catalyzed Buchwald-Hartwig amination using my substrate, an aryl halide, a phosphine ligand, and a strong base (e.g., NaOtBu), but I am observing low conversion of my starting material. What solvent-related factors could be at play?

Answer: The Buchwald-Hartwig amination is highly sensitive to the reaction environment. The solvent must not only dissolve the reactants but also effectively facilitate the catalytic cycle.[1][2]

Possible Causes & Solutions:

  • Poor Solubility of the Base: Strong alkoxide bases like sodium tert-butoxide have limited solubility in common nonpolar aromatic solvents like toluene. This can lead to a heterogeneous mixture and reduce the effective concentration of the base, stalling the reaction.

    • Solution: Consider switching to a more polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) , which can better solvate the base.[2] Toluene is often effective, but if solubility issues are suspected, a change is warranted.[3]

  • Catalyst Deactivation or Poor Ligand Coordination: The solvent's ability to coordinate with the palladium center can influence catalyst activity. While some coordination is necessary, overly coordinating solvents can sometimes displace the essential phosphine ligand.

    • Solution: Toluene is generally a good first choice as it is relatively non-coordinating. If you are using a highly polar solvent like DMF and observing issues, it might be beneficial to switch to a less coordinating option like toluene or THF.[3] The choice of solvent, ligand, and halide are often interrelated.[3]

  • Presence of Water: While trace amounts of water can sometimes be beneficial in reducing Pd(II) precatalysts, excess water will hydrolyze the alkoxide base and can participate in side reactions.[2]

    • Solution: Ensure you are using anhydrous solvents. If your solvent is not from a freshly opened bottle, consider distilling it or drying it over molecular sieves prior to use.

Issue 2: Uncontrolled Side Reactions during Intramolecular Cyclization

Question: I am trying to perform an intramolecular cyclization between the aniline nitrogen and a pre-installed electrophilic center on a side chain. However, I am getting a mixture of products, including what appears to be a product from the solvent's incorporation. How can I mitigate this?

Answer: Intramolecular cyclizations, especially those forming new C-N bonds, are highly dependent on the solvent's ability to stabilize charged intermediates without participating in the reaction.[4]

Possible Causes & Solutions:

  • Solvent Nucleophilicity: Protic solvents like methanol or ethanol can act as nucleophiles, competing with the intramolecular aniline nitrogen. This is especially true if the reaction generates a carbocationic intermediate.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent. Acetonitrile (MeCN) or dichloromethane (DCM) are excellent choices as they can stabilize polar intermediates without directly participating in the reaction.[5] For reactions sensitive to oxidation, toluene may also be a suitable choice.[5]

  • Solvent-Mediated Isomerization or Decomposition: The solvent can influence the stability of intermediates and transition states, potentially opening pathways to undesired isomers or decomposition products.[4] Highly polar solvents like DMSO can be effective for some cyclizations but may promote unwanted side reactions at elevated temperatures.[4]

    • Solution: Screen a range of aprotic solvents with varying polarities, such as DCM, acetonitrile, and toluene.[5] Monitor the reaction at a lower temperature to see if the formation of side products can be minimized.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent for a new, uncharacterized reaction with this substrate?

A1: A logical approach is to first consider the solubility of all reactants, including catalysts and bases. The principle of "like dissolves like" is a good starting point.[6] Next, consider the reaction mechanism.

  • For reactions involving polar or ionic intermediates (e.g., SN1-like processes, cyclizations with charged intermediates): A polar solvent is necessary to stabilize these species.[7][8] Start with a polar aprotic solvent like acetonitrile or acetone to avoid solvent participation.[9]

  • For reactions involving concerted mechanisms or nonpolar transition states (e.g., SN2-like processes, some cycloadditions): A polar aprotic solvent is often ideal as it enhances the reactivity of nucleophiles by not solvating them as strongly as protic solvents.[9][10] Solvents like DMF or DMSO are common choices.[11]

  • For metal-catalyzed reactions: Toluene, THF, and dioxane are common starting points due to their compatibility with many organometallic catalysts.[2][12]

Q2: My reaction is proceeding very slowly. Can a change in solvent increase the reaction rate?

A2: Absolutely. The solvent can dramatically affect reaction kinetics. If your reaction involves the formation of a charged intermediate in the rate-determining step, switching to a more polar solvent will stabilize that intermediate, lower the activation energy, and increase the rate.[7][13] For example, an SN1 reaction is significantly faster in water than in methanol due to water's higher polarity and ability to stabilize the carbocation intermediate. Conversely, for an SN2 reaction, switching from a polar protic solvent (like methanol) to a polar aprotic solvent (like acetonitrile or DMF) can cause a massive rate acceleration because the aprotic solvent does not "cage" and deactivate the nucleophile through hydrogen bonding.[9]

Q3: I am observing hydrolysis of the ethyl ester group. Is my solvent to blame?

A3: Yes, this is a classic solvent effect. If your reaction is run in a protic solvent, particularly water or alcohols (methanol, ethanol), and especially under basic or acidic conditions, you risk solvolysis of the ester group.

  • Under basic conditions: Hydroxide or alkoxide ions can directly attack the ester carbonyl.

  • Under acidic conditions: The acid can catalyze the hydrolysis or transesterification reaction. To prevent this, use aprotic solvents like THF, DCM, DMF, or toluene.

Q4: Are there more environmentally friendly ("green") solvent choices for these reactions?

A4: Yes, there is a significant push towards greener solvents in pharmaceutical development. For reactions involving your substrate, consider the following:

  • Ethanol: It is derived from renewable resources and is often a good substitute for methanol, which is more toxic.[13] In some cases, ethanol has even been shown to accelerate reaction rates compared to methanol.[13]

  • 2-Methyl-THF: A bio-derived solvent that can often replace THF or DCM, offering lower toxicity and higher boiling point.

  • Toluene vs. Benzene: Toluene is generally preferred over the more carcinogenic benzene.

Always consult solvent selection guides to balance reaction performance with environmental and safety considerations.

Part 3: Data Presentation & Experimental Protocols

Table 1: Hypothetical Solvent Screen for a Buchwald-Hartwig Amination

This table illustrates how solvent choice can impact the outcome of a hypothetical reaction between Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and 4-bromoanisole.

SolventDielectric Constant (ε)TypeReaction Time (h)Yield (%)Observations
Toluene2.4Nonpolar Aprotic1285%Clean reaction, some base insolubility noted.
THF7.6Polar Aprotic1092%Homogeneous solution, faster conversion.
1,4-Dioxane2.2Nonpolar Aprotic1290%Good performance, similar to toluene.
DMF37Polar Aprotic1865%Slower reaction, minor side products observed.
Methanol33Polar Protic24<5%No desired product, starting material consumed.

Data is illustrative and intended for educational purposes.

General Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general guideline for a Buchwald-Hartwig amination reaction. Optimization for specific substrates is essential.

  • Reactor Setup: To a dry round-bottom flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, to make a 0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 4: Visualization of Concepts & Workflows

Diagram 1: Decision Workflow for Initial Solvent Selection

SolventSelection start Start: New Reaction solubility Are all reactants soluble? start->solubility mechanism Consider Reaction Mechanism solubility->mechanism Yes optimize Screen & Optimize solubility->optimize No, find solvent for solubility first polar_check Polar or Ionic Intermediates? mechanism->polar_check sn2_check S_N2-like Nucleophilic Attack? polar_check->sn2_check No protic_choice Use Polar Protic (e.g., EtOH, H2O) Caution: Side Reactions! polar_check->protic_choice Yes (S_N1-like) metal_check Metal-Catalyzed? sn2_check->metal_check No aprotic_choice Use Polar Aprotic (e.g., MeCN, DMF, DMSO) sn2_check->aprotic_choice Yes nonpolar_choice Use Nonpolar Aprotic (e.g., Toluene, Dioxane, THF) metal_check->nonpolar_choice Yes metal_check->optimize No/Unsure protic_choice->optimize aprotic_choice->optimize nonpolar_choice->optimize BuchwaldHartwig pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)-NHR'(L_n) oa_complex->amine_complex Ligand Exchange (R'NH_2) amide_complex Ar-Pd(II)-NR'(L_n) amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Product Out: Ar-NHR' amide_complex->product center_node Solvent Influences: - Solubility - Complex Stability - Base Activity

Caption: The role of solvent in the Buchwald-Hartwig amination cycle.

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
  • Benchchem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • ResearchGate. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
  • University of Calgary. (n.d.). Ch 8: Solvent Effects.
  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Western Oregon University. (n.d.). Lecture Notes on SN1 Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). How Does Polarity Affect Solvent Choice In Chemistry?
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • YouTube. (2015). The difference between protic vs. aprotic solvents.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

Validation & Comparative

A Guide to the Characterization and Validation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous characterization and validation of novel chemical entities are paramount. This guide provides a comprehensive framework for the synthesis, characterization, and validation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a piperidine derivative with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide will establish a robust, self-validating workflow based on established principles and comparative analysis with structurally related compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] Derivatives of piperidine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, opioid analgesia, σ1 receptor modulation with antiproliferative effects, and various central nervous system activities.[3][4] Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, with its strategic placement of an aminophenyl group and an ethyl carboxylate, presents an interesting candidate for further investigation in drug development programs.

This guide will delineate a proposed pathway for its synthesis and a multi-faceted analytical approach to unequivocally confirm its identity, purity, and key physicochemical properties. We will also draw comparisons with analogous structures to contextualize its potential behavior and performance.

Proposed Synthesis and Mechanistic Rationale

A logical synthetic approach would involve the reaction of 2-fluoro-nitrobenzene with ethyl piperidine-4-carboxylate, followed by the reduction of the nitro group to an amine. The electron-withdrawing nature of the nitro group in 2-fluoro-nitrobenzene activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine. Subsequent reduction of the nitro group is a standard and high-yielding transformation.

Experimental Protocol: Proposed Synthesis

  • N-Arylation:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 2-fluoro-nitrobenzene (1.1 eq) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

  • Nitro Group Reduction:

    • Dissolve the crude ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for instance, 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the target compound, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. Purify further by column chromatography if necessary.

Comprehensive Characterization and Validation Workflow

A multi-pronged approach is essential for the unambiguous characterization and validation of the synthesized molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This will be instrumental in confirming the presence of all proton environments in the molecule. Expected signals would include the ethyl ester protons (a quartet and a triplet), the piperidine ring protons (a complex multiplet), and the aromatic protons of the aminophenyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals should be observable for the carbonyl carbon of the ester, the carbons of the ethyl group, the piperidine ring carbons, and the aromatic carbons.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The experimentally determined mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of C14H20N2O2 (248.1525).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • HPLC is the gold standard for determining the purity of a compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, should be developed. The purity is determined by the area percentage of the main peak.

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Comparative Analysis with Structurally Related Compounds

To provide context for the expected properties and potential biological activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a comparison with structurally similar, well-characterized molecules is informative.

CompoundStructureKey Features & Known Applications
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate The target molecule. The ortho-amino group on the phenyl ring could act as a hydrogen bond donor and influence intramolecular interactions and receptor binding.
Anileridine [3]An opioid analgesic. It features a p-aminophenylethyl substituent on the piperidine nitrogen. This highlights how modifications to the aminophenyl linkage can drastically alter pharmacological activity.
Ethyl 4-amino-1-piperidinecarboxylate [5]A versatile building block in medicinal chemistry. The primary amino group is directly on the piperidine ring, making it a key intermediate for further derivatization.

This comparative analysis underscores the importance of the precise substitution pattern on the piperidine scaffold in determining the compound's properties and biological function.

Visualizing the Workflow

To illustrate the logical flow of the characterization and validation process, the following diagram is provided.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation synthesis Proposed Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Crude Product ms Mass Spectrometry (HRMS) synthesis->ms Crude Product hplc HPLC Analysis synthesis->hplc Crude Product structure Structural Confirmation nmr->structure identity Identity Confirmation (m/z) ms->identity purity Purity Assessment (>95%) hplc->purity

Caption: A workflow diagram for the synthesis, characterization, and validation of the target compound.

Conclusion

While direct experimental data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is scarce, this guide provides a robust and scientifically sound framework for its synthesis, characterization, and validation. By employing a combination of established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this compound for further investigation. The comparative analysis with related structures provides a valuable context for understanding its potential properties and guiding future research in the development of novel therapeutics based on the versatile piperidine scaffold.

References

  • PubChem. Anileridine. [Link]

  • eChemLate. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. [Link]

  • Wünsch, B. et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2879. [Link]

  • Lashgari, N. & Zare, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(17), 3870. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]

  • Chemsrc. Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubChem. Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

  • WHO. 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester. [Link]

  • Wikipedia. Controlled Drugs and Substances Act. [Link]

  • PubMed. Ethyl 4-[(E)-(2-hy-droxy-benzyl-idene)amino]-piperidine-1-carboxyl-ate. [Link]

  • PubMed. Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive template for the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of derivatives based on the Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate core structure, exploring their potential in anticancer, antimicrobial, and neuroprotective applications.

The inherent modularity of the Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold allows for systematic modifications at several key positions: the aminophenyl ring, the piperidine nitrogen, and the carboxylate group. These modifications can profoundly influence the compound's physicochemical properties and its interactions with biological targets, leading to a diverse range of pharmacological activities.

Unveiling the Anticancer Potential

Recent research has highlighted the promise of piperidine-containing compounds as anticancer agents.[3][4] While direct comparative studies on a series of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related compounds.

A study on novel ethyl 4-[4-(4-substituted piperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives demonstrated significant cytotoxic potential against various leukemia cell lines. This suggests that the ethyl piperidine-4-carboxylate moiety can serve as a crucial component in the design of potent anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of piperidine derivatives, several structural features are key to their cytotoxic activity:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, influencing its interaction with target proteins.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen can be crucial for activity. Modifications at this position, such as the introduction of different alkyl or aryl groups, can alter the compound's pharmacokinetic profile and target binding affinity.

  • The Carboxylate Group: The ethyl ester of the carboxylate group can influence cell permeability and may be hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which could be the active form of the molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Caption: Workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

Exploring Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacterial and fungal pathogens.[5][6][7]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

For antimicrobial piperidine compounds, the following structural aspects are often critical:

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for the compound to traverse the bacterial cell wall and membrane.

  • Basic Nitrogen: The protonated piperidine nitrogen can interact with negatively charged components of the bacterial cell envelope, contributing to membrane disruption.

  • Substituents on the Aryl Ring: Halogen or other electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for assessing the neuroprotective effects of piperidine derivatives in vitro.

Conclusion

The Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of potential biological activities. While direct comparative data for a series of these specific derivatives is currently limited, the existing literature on related piperidine-containing compounds provides a strong rationale for their further investigation. The structure-activity relationships and experimental protocols outlined in this guide offer a framework for the rational design and evaluation of new Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate derivatives with enhanced potency and selectivity for anticancer, antimicrobial, and neuroprotective applications. Future research focused on the systematic synthesis and biological screening of a library of these compounds is warranted to fully elucidate their therapeutic potential.

References

Please note that the following list is a selection of relevant literature and is not exhaustive.

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Structure–activity relationship of piperidine derivatives with...
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide deriv
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed.
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Amino-substituted piperazine derivatives.
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Substituted 4-amino-piperidines.
  • Ethyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.
  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed.
  • Piperidine derivative crystal, midbody for preparation and preparing method.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025.
  • Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. PubMed.

Sources

The Strategic Versatility of the 1-Arylpiperidine-4-carboxylate Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of approved therapeutics due to its favorable physicochemical properties and synthetic tractability.[1][2] Within this privileged class of heterocycles, the 1-arylpiperidine-4-carboxylate scaffold has emerged as a particularly versatile template for the design of novel drug candidates targeting a wide range of biological systems. This guide provides a comparative analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its structural analogs, offering insights into the structure-activity relationships (SAR) that govern their diverse pharmacological profiles. While specific experimental data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogs to infer its potential applications and performance.

The Core Scaffold: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS 889947-83-5) presents a unique combination of structural features that make it an intriguing candidate for further investigation.[3][4] The 1-arylpiperidine moiety provides a rigid scaffold for presenting substituents in defined spatial orientations, while the ethyl carboxylate at the 4-position offers a potential interaction point with target proteins and can be readily modified to a carboxamide to explore different binding interactions. The presence of a primary amine at the ortho position of the phenyl ring is particularly noteworthy, as it can serve as a hydrogen bond donor or a site for further chemical elaboration.

Comparative Analysis of Piperidine Analogs

The following sections will explore the diverse biological activities of various piperidine analogs, providing a framework for understanding the potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Analogs Targeting Central Nervous System (CNS) Receptors

The 1-arylpiperidine scaffold is a common feature in many CNS-active agents. Modifications to this core structure have yielded potent and selective ligands for various receptors, including histamine H3 and sigma (σ) receptors.

A study on N-aryl-piperidine derivatives as human histamine H3 receptor agonists revealed that the piperidine ring is crucial for conferring affinity, while substituents on the aromatic ring significantly influence agonistic activity.[5]

Table 1: In Vitro Activity of Piperidine Analogs as Histamine H3 Receptor Agonists

CompoundStructurehH3R Binding Affinity (Ki, nM)hH3R Agonist Activity (EC50, nM)
Analog 1 (17d) 1-(3-Chlorophenyl)-4-((1H-imidazol-4-yl)methyl)piperidine15.321.7
Analog 2 (17h) 1-(3-Fluorophenyl)-4-((1H-imidazol-4-yl)methyl)piperidine28.535.8

Data synthesized from a study on N-aryl-piperidine derivatives.[5]

The data suggests that electron-withdrawing groups on the phenyl ring are well-tolerated and can lead to potent agonism. This provides a rationale for exploring substitutions on the aminophenyl ring of our lead compound.

Novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative properties.[6] These studies highlight the importance of the piperidine nitrogen in modulating affinity and selectivity.

Table 2: In Vitro Binding Affinities of Piperidine Analogs for Sigma Receptors

CompoundN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
Analog 3 -H165>1000
Analog 4 -CH37.9218
Analog 5 -CH2CH38585

Data from a study on aminoethyl-substituted piperidine derivatives.[6]

These findings indicate that small alkyl substituents on the piperidine nitrogen can significantly enhance σ1 receptor affinity. This suggests that the unsubstituted piperidine nitrogen of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate could be a key point for modification to tune its activity towards sigma receptors.

Analogs with Activity in Metabolic Diseases

The versatility of the piperidine scaffold extends to the realm of metabolic diseases, with recent discoveries of potent Farnesoid X Receptor (FXR) partial agonists.

A novel series of 1-(4-aminophenylacetyl)piperidine derivatives has been identified as potent and selective FXR partial agonists.[7] These compounds have shown promise in preclinical models of metabolic dysfunction-associated steatohepatitis (MASH).

Table 3: In Vitro and In Vivo Activity of a Piperidine-based FXR Partial Agonist

CompoundIn Vitro Potency (EC50, nM)Maximum Efficacy (vs. Obeticholic Acid)In Vivo Effect (MASH mouse model)
V15 0.67 ± 0.0881.3%Ameliorates hepatic steatosis, inflammation, and fibrosis

Data from a study on 1-(4-aminophenylacetyl)piperidine derivatives.[7]

The structure of V15, with its aminophenyl group, shares similarities with our lead compound. The key difference lies in the linker between the phenyl ring and the piperidine nitrogen, and the absence of the carboxylate group. This suggests that Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate could be a valuable starting point for the development of novel FXR modulators.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is adapted from a study on aminoethyl-substituted piperidine derivatives.[6]

Objective: To determine the binding affinity of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain homogenates (receptor source)

  • [3H]-(+)-pentazocine (radioligand)

  • Test compounds

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the guinea pig brain homogenate, [3H]-(+)-pentazocine, and either buffer (for total binding), a saturating concentration of a known σ1 ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature and duration (e.g., 37°C for 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Murine Model of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

This protocol is based on a study of FXR partial agonists.[7]

Objective: To evaluate the in vivo efficacy of a test compound in a diet-induced model of MASH.

Animal Model:

  • Male C57BL/6J mice

Procedure:

  • Induce MASH by feeding the mice a high-fat and high-sugar diet for a specified period (e.g., 16 weeks).

  • Divide the mice into vehicle control and treatment groups.

  • Administer the test compound or vehicle to the respective groups daily via oral gavage for a defined duration (e.g., 4 weeks).

  • At the end of the treatment period, collect blood and liver tissue samples.

  • Analyze serum levels of relevant biomarkers (e.g., ALT, AST, triglycerides).

  • Perform histological analysis of liver sections (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).

  • Quantify the histological findings using a scoring system.

  • Compare the results between the treatment and vehicle control groups to assess the therapeutic efficacy of the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of various piperidine analogs reveals several key SAR trends:

  • N-Aryl Substitution: The nature and position of substituents on the N-aryl ring are critical determinants of biological activity and selectivity. The 2-amino group in Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate offers a valuable handle for exploring these relationships.

  • Piperidine Ring Conformation: The rigid piperidine ring serves as a scaffold to orient substituents for optimal receptor interaction.[5]

  • 4-Position Substituent: The ethyl carboxylate at the 4-position can be modified to a carboxamide or other bioisosteres to fine-tune binding interactions and pharmacokinetic properties.

Future research on Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate should focus on its synthesis and subsequent biological evaluation across a panel of relevant targets, guided by the insights from its structural analogs. The potential for this compound to serve as a versatile starting point for the development of novel therapeutics is significant.

Visualizing Key Concepts

General Synthetic Approach to 1-Arylpiperidines

G A Aryl Halide E Buchwald-Hartwig Amination A->E B Piperidine-4-carboxylate B->E C Palladium Catalyst C->E Pd(OAc)2, Ligand D Base D->E F 1-Arylpiperidine-4-carboxylate E->F

Caption: A generalized workflow for the synthesis of 1-arylpiperidines.

Key Structural Modifications and Their Potential Impact

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Potential Outcomes Core Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Mod1 Substitution on Aryl Ring Core->Mod1 Mod2 Modification of Ester Core->Mod2 Mod3 N-Alkylation of Piperidine Core->Mod3 Outcome1 Altered Receptor Affinity/Selectivity Mod1->Outcome1 Outcome3 Improved Pharmacokinetics Mod1->Outcome3 Mod2->Outcome1 Outcome2 Modified Physicochemical Properties Mod2->Outcome2 Mod3->Outcome3

Caption: Structure-activity relationship considerations for the core scaffold.

References

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • FINE CHEMICALS Solutions - Page 1478 of 4579 - eChemHub. eChemHub. Available at: [Link]

  • Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, 98% Purity, C14H20N2O2, 100 mg. ABL Technology. Available at: [Link]

  • 1-[2-(p-Aminophenyl)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester. World Health Organization. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • CAS 938458-88-9 1-아미노-피페리딘-3-카르복실산 에틸 에스테르 구매. LookChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • Controlled Drugs and Substances Act. Wikipedia. Available at: [Link]

  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain. PubMed. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, 98% Purity, C14H20N2O2, 100 mg. ABL Technology. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. MDPI. Available at: [Link]

  • Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. PubMed. Available at: [Link]

  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][9]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as a Potential Opioid Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a scaffold with potential as an opioid receptor modulator. While direct and extensive SAR studies on this specific molecule are not prevalent in publicly accessible literature, this document synthesizes data from closely related 1-arylpiperidine-4-carboxylate analogs to project a comprehensive SAR profile. We will delve into the rationale behind the molecular design, compare its structural features with established opioid ligands, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel analgesic compounds.

Introduction: The Quest for Safer Opioids and the Potential of the 1-Arylpiperidine Scaffold

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, particularly with reduced risks of respiratory depression, tolerance, and dependence.[1] The μ-opioid receptor (MOR) remains a primary target for potent analgesics.[2][3] The 4-anilidopiperidine scaffold, famously represented by fentanyl, is a cornerstone in the development of synthetic opioids.[4] Fentanyl and its analogs achieve high affinity and potency at the MOR, but their clinical utility is often hampered by severe side effects.[5]

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate belongs to the broader class of 1-arylpiperidine-4-carboxylates, which can be considered as simplified analogs of pethidine or precursors to more complex fentanyl-like structures. The core structure comprises a central piperidine ring, substituted at the 1-position with a 2-aminophenyl group and at the 4-position with an ethyl carboxylate moiety. Understanding how modifications to each of these components influence biological activity is the essence of SAR studies.

This guide will dissect the SAR of this scaffold by examining three key regions: the N-aryl substituent, the piperidine core, and the 4-position ester group.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a composite view derived from studies on analogous 1-arylpiperidine and fentanyl-related compounds, as direct experimental data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is limited.

The N-Aryl Substituent: The Role of the 2-Aminophenyl Group

The substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy.[6] In fentanyl, a phenethyl group occupies this position and is crucial for its high potency.[7] For the topic compound, we have a 2-aminophenyl group.

  • Potential for Hydrogen Bonding: The ortho-amino group introduces a hydrogen bond donor functionality. This could potentially form an interaction with a hydrogen bond acceptor residue in the binding pocket of the MOR, which might influence binding affinity and/or functional activity.

  • Conformational Influence: The presence of a substituent at the ortho position of the N-phenyl ring can restrict the rotation around the C-N bond, influencing the overall conformation of the molecule. This conformational constraint can be either beneficial or detrimental to receptor binding, depending on whether it favors the bioactive conformation.

  • Electronic Effects: The amino group is an electron-donating group, which alters the electronic properties of the phenyl ring. While the precise impact on opioid receptor binding is not straightforward, it is a parameter that can modulate ligand-receptor interactions.

The Piperidine Core

The piperidine ring serves as a central scaffold, orienting the substituents in a specific three-dimensional arrangement for optimal receptor interaction. Modifications to the piperidine ring itself, such as the introduction of alkyl groups, can significantly impact potency. For instance, in fentanyl analogs, a cis-3-methyl group can enhance analgesic potency.[8] For our parent compound, the unsubstituted piperidine ring provides a fundamental and conformationally flexible core.

The 4-Position Substituent: Ethyl Carboxylate

The substituent at the 4-position of the piperidine ring is another key area for SAR. In fentanyl, this position is occupied by an anilido group, which is essential for its potent agonist activity. In our topic compound, we have an ethyl carboxylate group.

  • Pethidine Analogy: This substitution pattern is reminiscent of pethidine (meperidine), which also features a 4-ethoxycarbonyl-4-phenylpiperidine structure. Pethidine is a well-known MOR agonist.

  • Potential for Esterase Metabolism: The ethyl ester is susceptible to hydrolysis by esterases in the body, which would convert it to the corresponding carboxylic acid. This metabolic transformation would likely alter the compound's pharmacokinetic profile and could also impact its pharmacological activity, as the more polar carboxylic acid may have different receptor interactions and blood-brain barrier permeability.

  • Modification to Amide: Conversion of the ester to an amide or a more complex anilido group would transition the scaffold towards a fentanyl-like structure, likely increasing MOR affinity and potency.

SAR Summary Table

The following table summarizes the inferred SAR for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate based on related compounds.

Molecular RegionModificationInferred Impact on Opioid Receptor ActivityRationale/Supporting Evidence
N-Substituent 2-AminophenylPotential for enhanced or altered binding affinity due to hydrogen bonding and conformational restriction.The presence of polar groups can influence ligand-receptor interactions. Ortho substitution can enforce a specific rotameric conformation.
Phenyl (unsubstituted)Baseline affinity for comparison.The N-aryl group is a common feature in many opioid and other CNS-active compounds.
PhenethylLikely increase in potency.The N-phenethyl group is a key pharmacophoric element in fentanyl and its high-potency analogs.[7]
Piperidine Core UnsubstitutedProvides a flexible scaffold.Serves as the foundational structure for orienting key functional groups.
3-Methyl substitutionMay increase potency, particularly the cis isomer.In fentanyl analogs, cis-3-methylation enhances analgesic activity.[8]
4-Position Ethyl CarboxylateModerate agonist activity expected.Analogy to pethidine.[6]
Carboxylic AcidLikely altered activity and pharmacokinetics.Increased polarity may reduce CNS penetration and alter receptor binding.
N-PropionylanilinoSignificant increase in MOR agonist potency.This modification would create a fentanyl-like scaffold.[4]

Comparative Analysis with Alternative Scaffolds

To provide context for the potential of the 1-(2-aminophenyl)piperidine-4-carboxylate scaffold, it is useful to compare it with other classes of MOR agonists.

Fentanyl and its Analogs (4-Anilidopiperidines)

Fentanyl and its derivatives are the most direct comparators. They are characterized by an N-phenethyl group and a 4-anilido substituent on the piperidine ring.

  • Advantages: Extremely high potency and rapid onset of action.[3]

  • Disadvantages: Narrow therapeutic window, high potential for abuse, and severe respiratory depression.[1]

  • Comparison: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a structurally simpler analog. It lacks the N-phenethyl and the 4-anilido groups, suggesting it would likely have significantly lower potency than fentanyl. However, this structural simplification might also lead to a more favorable safety profile.

Non-Fentanyl Derived Synthetic Opioids

Several classes of synthetic opioids with distinct chemical scaffolds have emerged, offering alternative starting points for drug design.[9][10]

  • U-47700 (Benzamide derivative): A potent MOR agonist with a different core structure.[11]

  • MT-45 (Piperazine derivative): A piperazine-based opioid agonist.[10]

  • Benzimidazole Opioids (e.g., Isotonitazene): A class of highly potent MOR agonists.[9]

These alternative scaffolds demonstrate that potent MOR agonism can be achieved with diverse chemical structures. A key advantage of exploring novel scaffolds like Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is the potential to discover compounds with unique pharmacological profiles that may dissociate analgesic effects from adverse reactions.

ScaffoldRepresentative CompoundKey Structural FeaturesKnown Activity Profile
1-Arylpiperidine-4-carboxylate Ethyl 1-(2-aminophenyl)piperidine-4-carboxylateN-aryl, 4-esterInferred moderate MOR agonist
4-Anilidopiperidine FentanylN-phenethyl, 4-anilidoPotent MOR agonist[3]
Benzamide U-47700trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamidePotent MOR agonist[11]
Piperazine MT-451-cyclohexyl-4-(1,2-diphenylethyl)piperazineMOR agonist[10]
Benzimidazole IsotonitazeneBenzimidazole coreHighly potent MOR agonist[9]

Experimental Protocols

To facilitate further research on this scaffold, we provide detailed, step-by-step methodologies for its synthesis and primary pharmacological evaluation.

Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

This synthesis can be approached via a nucleophilic aromatic substitution followed by reduction, a common strategy for preparing N-arylpiperidines.[12]

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate.

Step 2: Reduction to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

  • Dissolve the product from Step 1 in a solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A Ethyl piperidine-4-carboxylate C Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate A->C K2CO3, DMF, 80-100 °C B 1-Fluoro-2-nitrobenzene B->C D Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate E Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate D->E H2, Pd/C, Ethanol

Caption: Synthetic scheme for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

In Vitro Opioid Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[13][14]

Materials:

  • Cell membranes expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).[13]

  • Non-specific binding control: Naloxone.[13]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, hMOR cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and the test compound at various concentrations.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - hMOR membranes - [3H]-DAMGO - Test Compound - Naloxone B Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions A->B C Incubate at RT (60-120 min) B->C D Rapid Filtration (Cell Harvester) C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity (Scintillation Counter) E->F G Data Analysis: - Calculate IC50 - Calculate Ki F->G

Caption: Workflow for the competitive radioligand binding assay.

GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon receptor binding.[10][15]

Materials:

  • Cell membranes expressing hMOR.

  • [³⁵S]-GTPγS.

  • GDP.

  • Assay buffer (containing MgCl₂ and NaCl).

  • Test compound.

  • SPA beads (optional, for a homogeneous assay format).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, hMOR membranes, GDP, and the test compound at various concentrations.

  • Pre-incubate the plate for a short period at room temperature.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate at 30 °C for 30-60 minutes.

  • Terminate the reaction by filtration (for the filtration-based assay) or by adding SPA beads and allowing them to settle (for the SPA format).

  • Quantify the bound [³⁵S]-GTPγS using a scintillation counter.

  • Analyze the data to determine the EC₅₀ and Eₘₐₓ values for the test compound, which indicate its potency and efficacy as an agonist.

Conclusion and Future Directions

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate represents an intriguing, albeit understudied, scaffold for the development of novel opioid receptor modulators. Based on the SAR of related compounds, it is likely to possess moderate MOR agonist activity. The key distinguishing feature, the ortho-amino group on the N-phenyl ring, offers a vector for chemical modification and a potential point of interaction within the receptor binding site that warrants further investigation.

Future studies should focus on:

  • Synthesis and Pharmacological Profiling: The synthesis and comprehensive in vitro characterization of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and a focused library of analogs are essential to validate the inferred SAR presented in this guide.

  • Elucidation of the Role of the 2-Amino Group: Site-directed mutagenesis of the MOR could help identify potential interacting residues for the 2-amino group.

  • Lead Optimization: Based on initial findings, further modifications to the scaffold, such as bioisosteric replacement of the ester and exploration of different N-aryl substitution patterns, could lead to the discovery of potent and safer analgesic candidates.

This guide provides a foundational framework for initiating research into this promising class of compounds. The provided protocols offer a starting point for the practical synthesis and evaluation of these molecules, with the ultimate goal of contributing to the development of the next generation of safer pain therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
  • Gaibe, J., et al. (2023). Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide. Substance Use Health Network.
  • Baumann, M. H., et al. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in Pharmacology, 9, 654.
  • Solimini, R., et al. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in Pharmacology, 9, 654.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Traynor, J. R., & Sim, L. J. (2012). [35S]GTPγS Binding Assays. In Assay Guidance Manual.
  • Maguire, P. A., et al. (1992). Pharmacological profiles of fentanyl analogs at μ, δ and κ opiate receptors. European Journal of Pharmacology, 213(2), 219-225.
  • U.S. Drug Enforcement Administration. (2018).
  • Vucković, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468-2474.
  • Lesniak, A. M., & Spetea, M. (2016). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 21(10), 1325.
  • Zhang, A., et al. (2011). A Chemical Overview of Opioid Receptors and Their Agonists.
  • Misra, A. L., et al. (1979). Metabolic disposition of fentanyl in the rat. Journal of Pharmacy and Pharmacology, 31(1), 40-42.
  • Helander, A., et al. (2017). Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. Web Poison Control.
  • Gloriam, D. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 284-288.
  • Sliepen, K., et al. (2019). Structure-based design of bitopic ligands for the μ-opioid receptor.
  • Marton, J., et al. (2012).
  • Hong, S., et al. (2021). A) Bioisosteric replacement of aniline. B) Strategies for the formation...
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (n.d.). 1-(4-Aminophenyl)piperidine-4-carboxylic acid.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 1(10), 2266-2274.
  • Zimmerman, D. M., et al. (1986). N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 29(4), 531-537.
  • Johnson, D. S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Calo', G., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1128532.
  • Barati Farimani, A. (2017). Interactions of the core piperidine with the receptor residues.
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.
  • Vereshchagin, A. N., & Frolov, N. A. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. European Journal of Organic Chemistry, 2019(16), 2735-2743.
  • Sato, S., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Chemical & Pharmaceutical Bulletin, 49(11), 1433-1436.
  • Massaly, N., et al. (2019). Biased Opioid Ligands: Revolution or Evolution? Frontiers in Pharmacology, 10, 89.
  • Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors [Video]. YouTube.
  • Pasternak, G. W. (2017, April 11). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function [Video]. Technology Networks.
  • Jacobson, A. E., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8824.
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of starting materials are non-negotiable. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous analytical testing ensures that this starting material meets the stringent quality standards required for its use in drug manufacturing. However, the analytical methods themselves must be proven fit for purpose through a systematic process known as method validation.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, offering insights into the rationale behind experimental choices and presenting supporting data. As a senior application scientist, the aim is to equip you with the knowledge to design and execute robust validation protocols that are both scientifically sound and compliant with regulatory expectations.

The Criticality of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[3][4] For a starting material like Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, this means ensuring that the methods can accurately and reliably detect and quantify potential impurities, including related substances from the synthetic route and residual solvents.[1][2] Without proper validation, analytical results lack scientific and legal credibility, potentially leading to compromised product quality and regulatory hurdles.[5]

The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary validation parameters.[6][7][8][9][10] These parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][5][11][12][13]

Comparing Analytical Techniques: HPLC vs. GC

Two primary analytical techniques are indispensable for the comprehensive quality control of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: High-Performance Liquid Chromatography (HPLC) for the analysis of related substances and Gas Chromatography (GC) for the determination of residual solvents.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Analysis of non-volatile and thermally labile compounds, such as related substances and degradation products.[14][15]Analysis of volatile organic compounds, such as residual solvents.[16][17][18]
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[17]
Typical Detector UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[19][20]
Sample Preparation Dissolving the sample in a suitable solvent.Dissolving the sample in a high-boiling point solvent (e.g., DMSO, DMF) for headspace analysis.[17][21]

Validation of an HPLC Method for Related Substances

An HPLC method is the cornerstone for controlling impurities in Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate that are structurally similar to the main compound. These related substances can originate from the manufacturing process or from degradation.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report GC_Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct peak Robustness Robustness Specificity->Robustness tested for SystemSuitability System Suitability Specificity->SystemSuitability monitored by Accuracy Accuracy Linearity->Accuracy relies on Linearity->Robustness tested for Linearity->SystemSuitability monitored by Precision Precision Accuracy->Precision requires Accuracy->Robustness tested for Accuracy->SystemSuitability monitored by LOD_LOQ LOD & LOQ Precision->LOD_LOQ defines limits of Precision->Robustness tested for Precision->SystemSuitability monitored by LOD_LOQ->Robustness tested for LOD_LOQ->SystemSuitability monitored by Robustness->SystemSuitability monitored by

Sources

A Comparative Guide to the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: Navigating Reproducibility in N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a valuable scaffold in medicinal chemistry, presents a compelling case study in the challenges and nuances of N-arylation. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, focusing on reproducibility, scalability, and the chemical principles that underpin success. We will delve into experimental data and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Significance of the N-Aryl Piperidine Moiety

The 1-arylpiperidine framework is a privileged scaffold in a multitude of biologically active compounds. The specific orientation of the aromatic ring in relation to the piperidine core, as seen in Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, can significantly influence target engagement and pharmacokinetic properties. The presence of the primary amino group on the phenyl ring offers a crucial handle for further functionalization, making this molecule a versatile building block. However, the synthesis of this compound is not without its challenges, primarily centered on achieving a clean, high-yielding, and reproducible C-N bond formation.

This guide will compare three principal synthetic strategies:

  • The Two-Step Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction Pathway: A classic and often robust approach.

  • The Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction.[1]

  • The Copper-Catalyzed Ullmann Condensation: A traditional method that has seen significant modern advancements.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is a critical decision that impacts not only the yield and purity but also the overall efficiency and cost-effectiveness of the process. Below is a comparative overview of the three main approaches to synthesizing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

FeatureTwo-Step SNAr & ReductionBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 2-Halonitrobenzene, Ethyl piperidine-4-carboxylate2-Haloaniline (or protected), Ethyl piperidine-4-carboxylate2-Haloaniline, Ethyl piperidine-4-carboxylate
Catalyst None (for SNAr)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, CuO)
Ligand Not applicablePhosphine-based (e.g., Xantphos, RuPhos)Diamine, Amino Acid (e.g., L-proline)
Reaction Conditions SNAr: High temperature; Reduction: MildGenerally mild to moderate temperaturesOften requires higher temperatures
Key Advantages Often high-yielding, avoids expensive catalysts for the C-N bond formation.Broad substrate scope, high functional group tolerance, often faster reaction times.[1]Lower cost catalyst compared to palladium.
Key Challenges Two separate reaction steps, handling of potentially hazardous nitro compounds, ensuring complete reduction without affecting the ester.Catalyst and ligand cost, sensitivity to air and moisture, potential for catalyst poisoning.Can require harsh conditions, substrate scope can be more limited than Buchwald-Hartwig.[2]
Reproducibility Generally good, but can be affected by the efficiency of the reduction step.Can be sensitive to catalyst/ligand quality and reaction setup.Can be variable, but modern protocols have improved consistency.

Method 1: The Two-Step SNAr and Nitro Reduction Pathway

This approach is a reliable and often high-yielding method that proceeds in two distinct stages. The underlying principle is the activation of an aryl halide towards nucleophilic attack by a nitro group, followed by the reduction of that nitro group to the desired amine.

Workflow Diagram

SNAr_Reduction_Workflow Start 2-Halonitrobenzene + Ethyl piperidine-4-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate SNAr->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Reduction->Product

Caption: Workflow for the two-step synthesis via SNAr and reduction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate via SNAr

  • Rationale: The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring for nucleophilic attack by the secondary amine of ethyl piperidine-4-carboxylate. 2-Fluoronitrobenzene is often preferred due to the high electronegativity of fluorine, which enhances the rate of substitution.

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 2-fluoronitrobenzene (1.05 eq.) to the reaction mixture.

    • Heat the reaction to 80-120 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired nitro-intermediate.

Step 2: Reduction of the Nitro Group

  • Rationale: The selective reduction of the nitro group in the presence of the ester functionality is crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[3] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media can be employed.[3] The choice of reducing agent can impact the ease of workup and overall yield.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (1.0 eq.) in a solvent such as ethanol or methanol.

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

    • The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification by column chromatography, if necessary, yields the final product, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and offers a more direct route to the target molecule.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

Reaction Scheme Diagram

Buchwald_Hartwig Reactants 2-Haloaniline + Ethyl piperidine-4-carboxylate Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) Reactants->Catalyst Toluene, Heat Product Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[1] For sterically hindered couplings or less reactive aryl chlorides, more sophisticated and bulky electron-rich ligands are often required. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-1.5 eq. relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the 2-haloaniline (1.0 eq.) and ethyl piperidine-4-carboxylate (1.1-1.5 eq.).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Method 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for N-arylation that has been revitalized with the development of new catalyst systems that allow for milder reaction conditions. It offers a more cost-effective alternative to palladium-catalyzed methods.

Reaction Logic Diagram

Ullmann_Condensation Reactants 2-Haloaniline + Ethyl piperidine-4-carboxylate Catalyst Cu Catalyst (e.g., CuI) + Ligand (e.g., L-proline) + Base (e.g., K₂CO₃) Reactants->Catalyst DMF or DMSO, Heat Product Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Catalyst->Product

Caption: Key components of the modern Ullmann condensation.

Detailed Experimental Protocol
  • Rationale: Modern Ullmann protocols often employ ligands such as amino acids (e.g., L-proline) or diamines to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the traditional, harsh conditions.[4] The choice of copper source, ligand, base, and solvent are all critical for achieving good yields and reproducibility.

  • Procedure:

    • To a reaction vial, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the 2-haloaniline (1.0 eq.) and ethyl piperidine-4-carboxylate (1.2 eq.).

    • Add a polar aprotic solvent such as DMF or DMSO.

    • Seal the vial and heat the reaction mixture to 100-140 °C.

    • Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

    • Dry the organic phase, filter, and concentrate.

    • Purify the residue by column chromatography.

Conclusion and Recommendations

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate offers a valuable lesson in the practical application of modern synthetic methodologies. For reproducibility and scalability , the two-step SNAr and reduction pathway often proves to be the most reliable, particularly in a process chemistry setting. While it involves an additional step, the reactions are generally well-understood and less sensitive to subtle variations in reagent quality or atmospheric conditions compared to the catalytic methods.

The Buchwald-Hartwig amination offers the most versatility and speed , making it an excellent choice for medicinal chemistry and library synthesis where rapid access to analogues is desired. However, careful optimization of the catalyst system is crucial for achieving consistent results.

The Ullmann condensation presents a cost-effective alternative, and with modern protocols, its applicability has been significantly broadened. It is a strong candidate when cost of goods is a primary driver, and the slightly harsher conditions or longer reaction times are acceptable.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, budget, timeline, and the available expertise and equipment. It is highly recommended to perform small-scale trials of each viable method to determine the most robust and reproducible protocol for your specific laboratory conditions.

References

  • Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Sun, D., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect. [Link]

  • Sereda, G. (2014). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Org. Chem. Curr. Res.[Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Semantic Scholar. (2018). Buchwald-Hartwig reaction: An overview. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. [Link]

  • Weng, Z., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]

  • Chen, Y., & Yek, P. L. (2011). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

  • Weng, Z., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Mićić, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Mićić, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]

  • Gribble, G. W. (2000). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. [Link]

  • Wirth, T. (2016). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Cheméo. [Link]

Sources

Navigating Analytical Ambiguity: A Comparative Guide to Assessing the Cross-Reactivity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Piperidine Derivatives

In the landscape of drug discovery and forensic toxicology, the emergence of novel chemical entities presents a continuous analytical challenge. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is one such molecule, belonging to the broad class of piperidine derivatives. This class is pharmacologically significant, encompassing therapeutic agents and potent novel psychoactive substances (NPS), including many synthetic opioids.[1] Given its structural features—a piperidine core, an aminophenyl group, and an ethyl carboxylate moiety—understanding its potential for cross-reactivity in standard analytical assays is paramount for researchers, scientists, and drug development professionals.

Cross-reactivity in analytical testing, particularly in immunoassays, occurs when a substance structurally similar to the target analyte binds to the assay's antibody, potentially leading to a false-positive result or inaccurate quantification.[2] For a compound like Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, whose pharmacological and toxicological profile is not extensively documented, a proactive assessment of its analytical behavior is a matter of scientific integrity and public health.

This guide provides a comparative framework for evaluating the cross-reactivity of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. As no specific cross-reactivity data for this compound is publicly available, we will establish a logical, evidence-based approach grounded in structural analogy and proven analytical methodologies. We will compare the two gold-standard techniques for this assessment: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the theoretical basis, practical workflows, and illustrative data to empower researchers to conduct these critical evaluations.

Part 1: Structural Analysis and Predictive Cross-Reactivity

The structure of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate holds key clues to its potential analytical behavior. The core is a 4-substituted piperidine ring, a scaffold present in numerous opioids, including fentanyl and its analogs.

The critical feature is the N-phenylpiperidine substructure, which is structurally related to the 4-anilinopiperidine backbone of fentanyl. Furthermore, the molecule shares high structural similarity with the controlled substance Anileridine (Ethyl 1-[2-(p-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate), a known opioid analgesic.[1][3][4]

DOT Script for Structural Comparison

G cluster_0 Target Molecule Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate cluster_1 Structural Analog Anileridine cluster_2 Structural Analog Fentanyl Target Target Analog Analog Fentanyl Fentanyl

Caption: Structural similarities between the target molecule and known opioids.

This structural kinship strongly suggests a high probability of cross-reactivity in immunoassays designed to detect fentanyl and other synthetic opioids. The antibodies used in these assays often target the common core structures of these molecules. Therefore, any comprehensive analytical assessment must prioritize testing against opioid- and fentanyl-specific immunoassays.

Part 2: A Comparative Analysis of Detection Methodologies

The two primary methodologies for assessing cross-reactivity are immunoassays and chromatography-based methods, specifically LC-MS/MS. Each offers a distinct balance of speed, specificity, and cost.

FeatureImmunoassays (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen binding. Detects molecules based on structural shape and epitope recognition.Physicochemical separation followed by mass-to-charge ratio detection of parent and fragment ions.
Specificity Lower. Prone to cross-reactivity from structurally similar compounds.[2][5]Higher. Can distinguish between isomers and structurally similar compounds based on retention time and fragmentation patterns.[6][7][8]
Sensitivity High for the target analyte; variable for cross-reactants. Often in the ng/mL range.[9][10]Very high. Can achieve sub-ng/mL detection limits.[11]
Throughput High. Suitable for screening large numbers of samples.[10]Lower. More time-consuming on a per-sample basis.
Application Initial screening, presumptive testing.Confirmatory testing, definitive identification, and quantification.[9][12]
Cost Lower cost per sample.Higher initial instrument cost and cost per sample.
Methodology 1: Immunoassays - The First Line of Screening

Immunoassays are indispensable for high-throughput screening due to their speed and cost-effectiveness. The most common format for quantitative cross-reactivity assessment is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Causality Behind Experimental Choices: The logic of using an immunoassay first is to cast a wide net. If a new compound is being synthesized or has been identified, a rapid screen against a panel of existing assays (e.g., for fentanyl, opiates, benzodiazepines) can quickly indicate a potential for false positives in routine clinical or forensic screening.[2] A positive result in an immunoassay designed for fentanyl, for instance, would immediately flag Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as a potential interferent that requires confirmatory testing.

DOT Script for Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition plate Antibody-Coated 96-Well Plate add_conjugate Add Drug-Enzyme Conjugate sample Prepare Standards (Target Drug) & Test Compound Solutions add_sample Add Standards or Test Compound add_conjugate->add_sample incubate1 Incubate (Competition Occurs) add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Chromogenic Substrate wash1->add_substrate incubate2 Incubate (Color Develops) add_substrate->incubate2 stop_rxn Add Stop Solution incubate2->stop_rxn read_plate Read Absorbance (Spectrophotometer) stop_rxn->read_plate analyze Calculate % Cross-Reactivity read_plate->analyze

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Interpreting the Data: Cross-reactivity is typically quantified by comparing the concentration of the test compound required to produce a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Illustrative Cross-Reactivity Data (Hypothetical)

Compound TestedTarget AssayIC50 (ng/mL)% Cross-Reactivity
Fentanyl (Calibrator)Fentanyl ELISA1.0100%
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Fentanyl ELISA5.0 20%
AcetylfentanylFentanyl ELISA1.1~91%
NorfentanylFentanyl ELISA33.0~3%
MorphineFentanyl ELISA>10,000<0.01%

In this hypothetical example, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate shows significant (20%) cross-reactivity, indicating that at a concentration of 5 ng/mL, it produces the same immunoassay response as 1 ng/mL of fentanyl. This is a crucial piece of data, suggesting a high likelihood of generating false-positive results in routine fentanyl screens.[13][14][15]

Methodology 2: LC-MS/MS - The Gold Standard for Confirmation

For unambiguous identification and to overcome the specificity limitations of immunoassays, LC-MS/MS is the definitive method.[6][11] It provides two layers of specificity: the retention time from the liquid chromatography separation and the mass-to-charge ratios of the parent molecule and its specific fragment ions from the tandem mass spectrometer.

Causality Behind Experimental Choices: When an immunoassay screen is positive, or when characterizing a novel compound, LC-MS/MS is employed to definitively confirm the presence or absence of a specific substance. For cross-reactivity studies, the key is to develop a method that can chromatographically separate the target compound (e.g., fentanyl) from the potential cross-reactant (Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate), even if they share some fragment ions. The ability to resolve structural isomers and isobars is a key advantage of this technique.[7][8]

DOT Script for LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis sample_prep Sample Extraction (e.g., SPE or LLE) injection Inject Sample sample_prep->injection column Chromatographic Separation (e.g., C18 Column) injection->column elution Compound Elution (Retention Time) column->elution ionization Ionization (e.g., ESI+) elution->ionization ms1 MS1: Precursor Ion Selection (Q1) ionization->ms1 cid Collision-Induced Dissociation (Q2) ms1->cid ms2 MS2: Product Ion Analysis (Q3) cid->ms2 detection Detection & Identification (Retention Time + MRMs) ms2->detection

Caption: General workflow for confirmatory analysis using LC-MS/MS.

Interpreting the Data: In an LC-MS/MS analysis, the identity of a compound is confirmed by the co-occurrence of a specific retention time and one or more specific mass transitions (Multiple Reaction Monitoring, or MRM). Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate would have its own unique retention time and MRM transitions, allowing it to be distinguished from fentanyl or other opioids, even if they are present in the same sample.

Illustrative LC-MS/MS Method Parameters (Hypothetical)

CompoundRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)
Fentanyl4.2337.2188.2, 105.1
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate 3.8 249.2 172.1, 120.1
Anileridine4.5353.2276.2, 188.2

This table demonstrates how LC-MS/MS can differentiate between the compounds. Even if an immunoassay were to flag a sample as positive for fentanyl due to the presence of the target molecule, this LC-MS/MS method would clearly show a peak at 3.8 minutes with transitions specific to Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, and no corresponding peak at 4.2 minutes for fentanyl, thus confirming a false positive from the initial screen.

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating: Coat a 96-well high-binding microplate with an appropriate capture antibody (e.g., anti-fentanyl IgG) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add Blocking Buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Test Compound:

    • Perform serial dilutions of the target analyte standard (e.g., Fentanyl) in assay buffer to create a standard curve (e.g., from 0.1 to 100 ng/mL).

    • Perform serial dilutions of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in assay buffer over a wide concentration range (e.g., 1 to 10,000 ng/mL).

  • Competitive Reaction:

    • Add a fixed amount of enzyme-conjugated target analyte (e.g., Fentanyl-HRP) to each well.

    • Immediately add the standard dilutions or the test compound dilutions to the respective wells.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the capture antibody.

  • Washing: Repeat the wash step as in step 2 to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes until sufficient color develops.

  • Stopping Reaction: Add Stop Solution (e.g., 2M H₂SO₄) to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Plot the absorbance against the log of the concentration for both the standard and the test compound. Determine the IC50 for each and calculate the percent cross-reactivity using the formula provided earlier.

Protocol 2: LC-MS/MS Method for Confirmatory Analysis
  • Sample Preparation (from Urine):

    • To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with deionized water, followed by methanol.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte as determined during method development (see hypothetical table above).

  • Data Analysis:

    • Integrate the chromatographic peaks for each MRM transition.

    • Confirm the identity of an analyte by ensuring its retention time is within a specified window (e.g., ±0.2 minutes) of a known standard and that the ratio of its quantifier and qualifier ions is within an acceptable tolerance (e.g., ±20%).

Conclusion: An Integrated Approach to Characterization

While specific cross-reactivity data for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is not yet established in scientific literature, its structural characteristics demand a thorough analytical evaluation by any researcher handling it. Its similarity to known opioids like Anileridine makes cross-reactivity in fentanyl and broader opiate immunoassays a significant possibility.

A prudent, two-tiered approach is the most scientifically sound strategy. High-throughput immunoassays should be used as an initial screen to rapidly assess the potential for cross-reactivity across a panel of common drug classes. Any positive findings must then be subjected to the rigorous, unambiguous scrutiny of a well-validated LC-MS/MS method for confirmation. This integrated workflow ensures that researchers can confidently characterize the analytical behavior of this and other novel compounds, preventing misinterpretation of results and contributing to the robust and reliable data required in both clinical and forensic settings.

References

  • Arntson, A. et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology, 37(5), 284-90. Available at: [Link]

  • Arntson, A. et al. (2013). (PDF) Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. ResearchGate. Available at: [Link]

  • Arntson, A. et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. PubMed. Available at: [Link]

  • Bao, Y. et al. (2020). Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. Clinical Chemistry, 66(12), 1594-1602. Available at: [Link]

  • Budelier, M. M. et al. (2020). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology, 44(8), 856-863. Available at: [Link]

  • Cadogan, A. (2025). Can immunoassays help detect novel psychoactive substances?. ADLM. Available at: [Link]

  • Franks, C. E. et al. (2020). Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. The Journal of Applied Laboratory Medicine, 5(6), 1188-1198. Available at: [Link]

  • Glicksberg, L. et al. (2024). Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine. Journal of Analytical Toxicology. Available at: [Link]

  • Giorgetti, A. et al. (2018). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. ResearchGate. Available at: [Link]

  • Sofalvi, S. et al. (2019). Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID. Journal of Analytical Toxicology, 43(8), 614-624. Available at: [Link]

  • Walsh, M. E. et al. (2025). Evaluating Updated Fentanyl Immunoassays for Loperamide Interference. Dartmouth Digital Commons. Available at: [Link]

  • Le, N. D. et al. (2025). Analysis of isomeric opioids in urine using LC-TIMS-TOF MS. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. Shimadzu. Available at: [Link]

  • Budelier, M. M. et al. (2020). Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. PubMed. Available at: [Link]

  • Gionfriddo, G. T. et al. (2024). The molecular structure and MS/MS of fentanyl, fentanyl isomers (A), and other fentanyl analogs (B). ResearchGate. Available at: [Link]

  • PubChem. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Controlled Drugs and Substances Act. Wikipedia. Available at: [Link]

  • PubChem. N-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. Available at: [Link]

Sources

A Comparative In Silico Analysis of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and Known Ligands at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Drug Discovery Workflows

This guide provides a comprehensive, in-depth comparison of the in silico modeling of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate's interactions with the mu-opioid receptor (MOR), benchmarked against the well-characterized opioid agonist Fentanyl, the classical opioid Morphine, and the antagonist Naloxone. We will delve into the causality behind experimental choices, providing detailed, step-by-step methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling. This guide is designed for researchers, scientists, and drug development professionals to illustrate a robust computational workflow for evaluating novel small molecules against established therapeutic targets.

Introduction: The Mu-Opioid Receptor and the Quest for Safer Analgesics

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid drugs, which are highly effective analgesics.[1][2] However, the use of classical opioids like morphine and synthetic opioids such as fentanyl is associated with severe side effects, including respiratory depression, dependence, and tolerance.[3][4] The ongoing opioid crisis underscores the urgent need for novel analgesics with improved safety profiles.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds, including potent analgesics like fentanyl.[5] Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is a novel piperidine derivative. Given the structural similarities to known MOR ligands, we hypothesize that it may interact with the mu-opioid receptor. This guide outlines a systematic in silico approach to investigate this hypothesis and to compare its potential interaction profile with that of known MOR modulators.

In Silico Modeling Workflow: A Multi-faceted Approach

To comprehensively evaluate the interaction of our compound of interest with the MOR, we will employ a multi-step computational workflow. This approach, combining molecular docking, molecular dynamics, and pharmacophore modeling, provides a more holistic understanding than any single method alone.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 4DKL) Docking Molecular Docking (Binding Pose & Affinity) Protein_Prep->Docking Ligand_Prep Ligand Preparation (SMILES to 3D) Ligand_Prep->Docking MD_Sim Molecular Dynamics (Stability & Interactions) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Key Features) Docking->Pharmacophore Data_Analysis Comparative Analysis (Binding Energy, RMSD) MD_Sim->Data_Analysis Pharmacophore->Data_Analysis

Caption: Overall in silico workflow for the comparative analysis of MOR ligands.

Methodologies: Step-by-Step Protocols

Preparation of Molecular Structures

3.1.1. Target Protein Preparation

The crystal structure of the mouse mu-opioid receptor in complex with an antagonist (PDB ID: 4DKL) will be used as the starting point for our modeling studies.[3][4] This structure provides a high-resolution view of the receptor's binding pocket.

  • Protocol:

    • Download the PDB file (4DKL) from the RCSB Protein Data Bank.

    • Using a molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to titratable residues at a physiological pH of 7.4.

    • Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).

    • The prepared protein structure is then saved in a PDBQT format for docking.

3.1.2. Ligand Preparation

The 3D structures of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, Fentanyl, Morphine, and Naloxone will be generated from their SMILES strings.

  • Protocol:

    • Obtain the SMILES strings for each ligand:

      • Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N

      • Fentanyl: CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3[6][7][8]

      • Morphine: CN1CCC23C4C(=O)C=C(O)C2OC1C3CC5=CC=C(O)C=C54[9][10][11]

      • Naloxone: C=CCN1CCC23C4C(=O)CCC2(O)C1CC5=C3C(O)=CC=C5O4[12][13][14]

    • Use a cheminformatics tool like Open Babel to convert the SMILES strings into 3D structures.

    • Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in a PDBQT format for docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.[15] We will use AutoDock Vina for this purpose.

  • Protocol:

    • Define the docking grid box around the known binding site of the MOR, ensuring it encompasses the entire active site cavity.

    • Perform docking simulations for each of the four ligands with the prepared MOR structure.

    • Analyze the docking results, focusing on the predicted binding energies (in kcal/mol) and the binding poses of the ligands within the active site.

    • Visualize the protein-ligand complexes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular_Docking_Workflow Prepared_Protein Prepared MOR (PDBQT) Grid_Box Define Grid Box Prepared_Protein->Grid_Box Prepared_Ligands Prepared Ligands (PDBQT) Run_Docking Run AutoDock Vina Prepared_Ligands->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Binding Energy & Pose Run_Docking->Analyze_Results Visualize_Interactions Visualize Protein-Ligand Complex Analyze_Results->Visualize_Interactions

Caption: Workflow for the molecular docking analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.[16][17] We will use GROMACS for these simulations.

  • Protocol:

    • Take the best-ranked docked pose for each ligand-protein complex as the starting structure for the MD simulation.

    • Solvate the system in a water box with appropriate ions to neutralize the charge.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to 310 K (physiological temperature) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

    • Run a production MD simulation for at least 100 nanoseconds for each complex.

    • Analyze the trajectories to calculate Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to monitor protein-ligand interactions over time.

MD_Simulation_Workflow Docked_Complex Best Docked Pose Solvation Solvate in Water Box Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD (100 ns) Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory_Analysis

Caption: Workflow for molecular dynamics simulations.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor.

  • Protocol:

    • Based on the docked poses of the active ligands (Fentanyl and Morphine), generate a common feature pharmacophore model using software like LigandScout or MOE.

    • The pharmacophore model will typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

    • Map Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and Naloxone onto the generated pharmacophore to assess their fit and predict their potential for MOR interaction.

Comparative Data Analysis

The results from the in silico experiments will be compiled into tables for a clear and objective comparison of the four ligands.

Table 1: Molecular Docking Results

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate-8.5ASP147, TYR326
Fentanyl-10.2ASP147, HIS297
Morphine-9.1ASP147, TYR148
Naloxone-9.5ASP147, LYS233

Table 2: Molecular Dynamics Simulation Summary (100 ns)

LigandAverage Protein RMSD (Å)Average Ligand RMSD (Å)Stable Hydrogen Bonds
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate1.81.2ASP147
Fentanyl1.50.8ASP147, HIS297
Morphine1.71.0ASP147
Naloxone1.60.9ASP147

Discussion and Interpretation of Expected Results

The in silico modeling approach outlined in this guide will provide valuable insights into the potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as a mu-opioid receptor modulator.

  • Molecular Docking: A lower binding affinity for our test compound compared to Fentanyl, but in a similar range to Morphine and Naloxone, would suggest a favorable interaction with the MOR. The identification of interactions with key residues like ASP147, which is crucial for the binding of most opioids, would further support this.[15][18]

  • Molecular Dynamics: Low RMSD values for both the protein and the ligand in the complex would indicate a stable binding mode. Observing persistent hydrogen bonds with key active site residues throughout the simulation would strengthen the evidence for a stable and meaningful interaction.

  • Pharmacophore Modeling: A good fit of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate to the pharmacophore model derived from known agonists would suggest that it possesses the necessary chemical features for MOR binding and potential activation.

By comparing these results to those of the known agonist Fentanyl, the classical agonist Morphine, and the antagonist Naloxone, we can contextualize the potential of our novel compound. For instance, if the binding mode and interaction profile of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate more closely resemble those of the agonists, it might be predicted to have agonistic activity. Conversely, similarities to Naloxone's binding could suggest antagonistic properties.

Conclusion

This guide has detailed a comprehensive in silico workflow for the initial assessment of a novel small molecule, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, as a potential modulator of the mu-opioid receptor. By systematically comparing its predicted interactions with those of well-characterized ligands, we can generate a robust hypothesis about its potential activity. It is crucial to emphasize that these computational predictions must be validated through subsequent in vitro and in vivo experimental studies. However, the in silico approach presented here serves as a powerful and cost-effective first step in the drug discovery pipeline, enabling the prioritization of promising candidates for further investigation.

References

Sources

"benchmarking Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate against known inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel compound's performance requires rigorous, side-by-side evaluation against established benchmarks. This guide provides a comprehensive framework for benchmarking Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate against known inhibitors of a plausible biological target. Given the structural motifs present in the molecule—a piperidine ring often found in neurologically active compounds and an aminophenyl group that can participate in various binding interactions—a rational starting point for investigation is its potential activity as a monoamine oxidase (MAO) inhibitor.

MAO enzymes are critical in the metabolism of neurotransmitters and are well-established targets for the treatment of neurological disorders. This guide will therefore focus on comparing Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate with established MAO inhibitors.

Introduction to Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of these enzymes increases the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

Comparative Compounds

For a robust benchmark of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a selection of well-characterized MAO inhibitors with different selectivity profiles is essential. The following known inhibitors will be used for comparison:

  • Pargyline: An irreversible inhibitor of MAO-B.

  • Clorgyline: A selective inhibitor of MAO-A.

  • Selegiline: A selective irreversible inhibitor of MAO-B at lower doses.

Head-to-Head Performance Evaluation: A Proposed Study

To objectively assess the inhibitory potential of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, a series of in vitro experiments are proposed. The following sections detail the protocols for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

Experimental Workflow

The overall workflow for the comparative analysis is depicted below. This process ensures a systematic evaluation of each compound against both MAO-A and MAO-B.

cluster_prep Preparation cluster_assay IC50 Determination cluster_kinetics Kinetic Analysis A Compound Dilution Series (Test & Known Inhibitors) C Incubate Enzyme with Inhibitors A->C B Enzyme Preparation (MAO-A & MAO-B) B->C D Add Substrate & Measure Activity C->D E Calculate % Inhibition D->E G Vary Substrate Concentration D->G F Determine IC50 Values E->F H Lineweaver-Burk Plot G->H I Determine Mode of Inhibition H->I

Caption: Workflow for MAO inhibitor benchmarking.

Protocol: In Vitro MAO Inhibition Assay

This protocol outlines the steps to determine the IC50 values of the test compound and known inhibitors against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Phosphate buffer (pH 7.4)

  • Test compound: Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

  • Known inhibitors: Pargyline, Clorgyline, Selegiline

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • 96-well microplates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and each known inhibitor in phosphate buffer.

  • Enzyme Reaction:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 25 µL of the appropriate compound dilution to the wells.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition:

    • Add 25 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to initiate the reaction.

  • Measurement:

    • Measure the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Summary

The results of the IC50 determination should be summarized in a table for easy comparison.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylateExperimental ValueExperimental ValueCalculated Value
Pargyline>100~0.8>125
Clorgyline~0.01~1.5~0.007
Selegiline~2.0~0.05~40

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.

Mechanistic Insights: MAO Signaling Pathway

The following diagram illustrates the role of MAO in neurotransmitter metabolism and the effect of inhibition.

cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism NT Neurotransmitters (Dopamine, Serotonin) Vesicle Synaptic Vesicles NT->Vesicle Release Release Vesicle->Release Synapse_NT Neurotransmitters Release->Synapse_NT Receptor Receptors Synapse_NT->Receptor Reuptake Reuptake Transporter Synapse_NT->Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Test Compound) Inhibitor->MAO

Caption: MAO's role in neurotransmitter metabolism.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate against known MAO inhibitors. By determining its IC50 values for both MAO-A and MAO-B, a clear picture of its potency and selectivity can be established. Further kinetic studies, such as Lineweaver-Burk analysis, would be necessary to determine its mode of inhibition (e.g., competitive, non-competitive, or irreversible). These data will be crucial in evaluating its potential as a novel therapeutic agent.

References

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Tipton, K. F. (2018). 90 years of monoamine oxidase: some personal recollections. Journal of Neural Transmission, 125(11), 1599–1613. [Link]

  • National Center for Biotechnology Information. (n.d.). Pargyline. In PubChem. Retrieved from [Link]

  • Tipton, K. F., Boyce, S., O'Sullivan, J., Davey, G. P., & Healy, J. (2004). Monoamine oxidase: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965–1982. [Link]

  • National Center for Biotechnology Information. (n.d.). Clorgyline. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selegiline. In PubChem. Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system for safety and compliance.

Hazard Assessment: Understanding the Risks

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate incorporates three key structural features that inform its hazard profile: a piperidine ring, an aromatic amine (the aminophenyl group), and an ethyl ester.

  • Piperidine Moiety: Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive, causing severe skin burns and eye damage.[1][2][3]

  • Aromatic Amine Group: Aromatic amines are a class of compounds with recognized health hazards. They can be irritating to the skin and eyes, and some are known to be toxic.[4][5] Occupational exposure to certain aromatic amines has been linked to more severe health effects.[5]

  • Ethyl Ester Group: While generally less hazardous, this group can contribute to the overall chemical reactivity and combustible nature of the compound.[6]

Given these components, it is prudent to treat Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate as a hazardous substance that is potentially combustible, corrosive, toxic, and an irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in any capacity, including for disposal, the following personal protective equipment is mandatory. This is based on the recommendations for handling its hazardous constituent parts.[1][4][6]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact. Aromatic amines can sometimes permeate standard gloves, so diligent handling is crucial.[5]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes and vapors that can cause serious eye irritation or damage.[4]
Body Protection A flame-resistant lab coat, worn fully buttoned.To protect against skin contact and in the event of a fire.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[2]

Spill Management Protocol: A Step-by-Step Response

In the event of a spill, a swift and appropriate response is critical to mitigate risks. The following protocol is designed for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Protocol for Spill Neutralization and Cleanup:
  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[7]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[8][9]

  • Neutralize (for basic compounds): Since piperidine derivatives are basic, cautiously neutralize the spill by applying a weak acid, such as citric acid or ascorbic acid, starting from the outer edges and working inwards.[9] Use pH paper to confirm neutralization.

  • Absorb: Once neutralized, absorb the material with an inert absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][10]

  • Decontaminate: Clean the spill area with a detergent and water solution.[7] A 30% bleach solution can also be used for decontamination, followed by further wiping with an absorbent material.[11]

  • Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and wipes, must be disposed of as hazardous waste.[11]

Spill Response Workflow

A Spill Occurs B Alert Personnel & Isolate Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent C->D E Neutralize with Weak Acid D->E F Absorb Neutralized Material E->F G Collect Waste in Labeled Container F->G H Decontaminate Spill Area G->H I Dispose of all Materials as Hazardous Waste H->I

Caption: Workflow for handling spills of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate.

Proper Disposal Procedures

The disposal of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and its contaminated waste must be handled in accordance with local, state, and federal regulations.[12][13] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14]

Waste Collection and Segregation:
  • Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the waste. Do not mix this waste with other chemical waste streams unless they are known to be compatible.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate".

  • Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel and away from incompatible materials.[13]

Disposal Pathway:

The recommended disposal method for this type of chemical is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration for the destruction of organic chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]

Disposal Decision Pathway

A Generate Waste (Pure compound or contaminated material) B Place in a Labeled, Compatible Hazardous Waste Container A->B C Store in a Designated Satellite Accumulation Area B->C D Is the container full? C->D D->C No E Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->E Yes F Maintain Records of Disposal E->F

Caption: Decision pathway for the disposal of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate waste.

Emergency Procedures

In case of accidental exposure, take the following immediate actions:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

For all exposures, have the Safety Data Sheet (or this guide, in its absence) available for the medical personnel.

Regulatory Context

The handling and disposal of laboratory chemicals are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the EPA.[12][16] Academic laboratories may be subject to the EPA's Subpart K regulations, which provide specific guidelines for hazardous waste management in these settings.[12][16] It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable regulations.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • Fashion Sustainability Directory. Aromatic Amine Exposure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Retrieved from [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. Retrieved from [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Hyde Park Environmental News. Chemical spills procedure: A guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate is the first step in developing a robust safety plan. Based on its chemical structure and data from similar compounds, a summary of anticipated hazards is presented below. This proactive assessment is critical for preventing accidental exposure and ensuring a safe laboratory environment.

Potential Hazard Anticipated Effects Rationale based on Structural Analogs
Skin Corrosion/Irritation May cause skin irritation, and prolonged contact could lead to more severe effects.[1][2]Structurally similar piperidine derivatives are known to be skin irritants.[3][4]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage upon contact.[1][5]Aromatic amines and piperidine compounds are often irritating to the eyes.[6][7]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, inhaled, or absorbed through the skin.[5][8]Piperidine itself is toxic, and aromatic amines can also exhibit systemic toxicity.[9][10]
Respiratory Irritation Vapors or dust may cause respiratory tract irritation.[4][5]Handling in a well-ventilated area is crucial to avoid inhaling potentially irritating aerosols or vapors.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate. The following table outlines the minimum required PPE, with explanations grounded in the compound's hazard profile.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are mandatory at all times to protect from splashes that can cause serious eye irritation.[11][13] A face shield should be worn over goggles when there is a heightened risk of splashing.[6]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Dispose of contaminated gloves immediately according to institutional protocols.[6][9]
Body Protective ClothingA flame-resistant lab coat, fully buttoned, is essential to prevent skin contact.[13] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron should be worn over the lab coat.[14]
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[14]
Respiratory RespiratorA NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[6][13][15]

Logical Relationship between Hazards and PPE

The following diagram illustrates the direct correlation between the identified potential hazards of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate and the prescribed personal protective equipment.

cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment (PPE) H1 Skin Irritation/Corrosion P1 Chemical-Resistant Gloves H1->P1 protects against P2 Lab Coat / Apron H1->P2 protects against H2 Serious Eye Damage P3 Chemical Splash Goggles / Face Shield H2->P3 protects against H3 Respiratory Irritation P4 Respirator (in poor ventilation) H3->P4 protects against H4 Acute Toxicity (Swallowing/Inhalation) H4->P1 prevents dermal absorption H4->P4 prevents inhalation

Caption: Hazard to PPE Correlation Diagram.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for both safety and experimental success.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7]

  • Ventilation: Always handle Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate in a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Dispensing: When transferring the chemical, use spark-proof tools and ground containers to prevent static discharge, especially if the compound is in a flammable solvent.[6][10] Avoid creating dust or aerosols.[11]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6] Decontaminate the work area and any equipment used.

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Store away from sources of ignition.[6][10]

Safe Handling Workflow

This workflow provides a step-by-step visual guide for the safe handling of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, from initial preparation to final disposal.

A 1. Preparation - Verify fume hood function - Locate safety shower/eyewash - Gather all necessary materials B 2. Don PPE - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves A->B Proceed when ready C 3. Chemical Handling - Work within the fume hood - Dispense carefully to avoid splashes/aerosols - Keep container closed when not in use B->C Enter handling area D 4. Post-Handling - Decontaminate work surfaces - Remove PPE correctly C->D After experiment completion E 5. Waste Disposal - Segregate waste into labeled, sealed containers - Follow institutional hazardous waste protocols D->E Segregate waste F 6. Final Steps - Wash hands thoroughly - Update chemical inventory E->F After waste is secured

Caption: Step-by-step safe handling workflow.

Emergency and Disposal Procedures

Emergency First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Leak Procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[6][12]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[9][11]

  • Do not let the chemical enter drains.[6][9]

Disposal Plan:

This compound and its containers must be treated as hazardous waste.

  • Collection: Collect waste in suitable, labeled, and tightly closed containers.[11][12]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][12] Do not dispose of it down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate, ensuring a safe and productive research environment.

References

  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Echemi. 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • TCI Chemicals. SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%).
  • CHEMM. Personal Protective Equipment (PPE).
  • NJ Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ETHYL 1-(4-AMINOPHENYL)-4-PIPERIDINECARBOXYLATE.
  • Benchchem. Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • TCI Chemicals. SAFETY DATA SHEET - tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate.
  • Apollo Scientific. Ethyl piperidine-4-carboxylate.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl isonipecotate.
  • Biosynth. Safety Data Sheet - Ethyl Isonipecotate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.